4-methyl-1H-indol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUMZCODEQVYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572740 | |
| Record name | 4-Methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196205-06-8 | |
| Record name | 4-Methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-methyl-1H-indol-5-amine from ortho-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable multi-step synthetic pathway for the preparation of 4-methyl-1H-indol-5-amine, a valuable substituted indole derivative, commencing from the readily available starting material, ortho-nitrotoluene. The synthesis involves a strategic sequence of nitration, selective reduction, indole ring formation, and subsequent functional group manipulations to yield the target compound. This document provides detailed experimental protocols for the key transformations, quantitative data for process optimization, and visual representations of the synthetic logic.
Synthetic Strategy Overview
The synthesis of this compound from ortho-nitrotoluene is a multi-step process that can be logically divided into three main stages:
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Stage 1: Precursor Synthesis: This stage focuses on the transformation of ortho-nitrotoluene into a suitable precursor for the construction of the 4-methyl-1H-indole core. This involves dinitration followed by a selective reduction to install the necessary amino and nitro functionalities at the correct positions on the benzene ring.
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Stage 2: Indole Ring Formation: The second stage involves the construction of the indole nucleus from the prepared precursor. A modified indole synthesis is employed to yield 4-methyl-1H-indole.
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Stage 3: Functionalization and Final Product Formation: The final stage involves the introduction of the amino group at the 5-position of the 4-methyl-1H-indole scaffold through a nitration and subsequent reduction sequence.
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key step in the synthesis. All quantitative data are summarized in tables for clarity and comparative analysis.
Stage 1: Precursor Synthesis
The initial step involves the dinitration of ortho-nitrotoluene to produce a mixture of dinitrotoluene isomers, primarily 2,4-dinitrotoluene and 2,6-dinitrotoluene. The latter is the key intermediate for the subsequent steps.
Experimental Protocol:
A nitrating mixture is prepared by carefully adding 34.3 mL of 96% sulfuric acid to 29.6 mL of 68% nitric acid, while cooling in an ice-salt bath to maintain a temperature below 10°C. In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 42.7 g of ortho-nitrotoluene is cooled to 0°C. The pre-cooled nitrating mixture is then added dropwise to the ortho-nitrotoluene with vigorous stirring, ensuring the reaction temperature does not exceed 10°C. The addition is typically completed over 2-3 hours. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then carefully poured onto crushed ice, and the solid dinitrotoluene isomers are collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
| Parameter | Value |
| Reactants | |
| ortho-Nitrotoluene | 42.7 g |
| 96% Sulfuric Acid | 34.3 mL |
| 68% Nitric Acid | 29.6 mL |
| Reaction Conditions | |
| Temperature | 0-10°C (addition), Room Temp (stir) |
| Reaction Time | 2-3 h (addition), 2 h (stir) |
| Yield and Isomers | |
| Total Yield | ~95% |
| 2,6-Dinitrotoluene | ~33-35% |
| 2,4-Dinitrotoluene | ~65-67% |
Table 1: Quantitative data for the dinitration of ortho-nitrotoluene.
The selective reduction of one nitro group of 2,6-dinitrotoluene is a critical step to yield 2-amino-6-nitrotoluene. The Zinin reduction, using a sulfide-based reducing agent, is a classic method for such selective transformations.
Experimental Protocol:
In a round-bottom flask, 18.2 g of 2,6-dinitrotoluene is suspended in 200 mL of a 1:1 mixture of ethanol and water. To this suspension, a solution of 24 g of sodium sulfide nonahydrate in 50 mL of water is added dropwise with stirring. The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The crude product is then recrystallized from ethanol to afford pure 2-amino-6-nitrotoluene.
| Parameter | Value |
| Reactants | |
| 2,6-Dinitrotoluene | 18.2 g |
| Sodium Sulfide Nonahydrate | 24 g |
| Solvent | Ethanol/Water (1:1), 200 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | |
| Yield of 2-Amino-6-nitrotoluene | ~70-80% |
Table 2: Quantitative data for the selective reduction of 2,6-dinitrotoluene.
Stage 2: Indole Ring Formation
The synthesis of the 4-methyl-1H-indole core from 2-amino-6-nitrotoluene can be achieved through a multi-step sequence that first involves reduction of the remaining nitro group to form 2,3-diaminotoluene, which is then cyclized. A more direct approach, though less commonly documented for this specific substrate, would be a modification of a standard indole synthesis. For the purpose of this guide, a reliable two-step approach is presented.
Step 2.2.1a: Reduction of 2-Amino-6-nitrotoluene to 2,3-Diaminotoluene
Experimental Protocol:
To a solution of 15.2 g of 2-amino-6-nitrotoluene in 150 mL of ethanol in a round-bottom flask, 50 g of stannous chloride dihydrate is added, followed by the slow addition of 50 mL of concentrated hydrochloric acid with stirring. The mixture is then heated to reflux for 2 hours. After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The resulting precipitate of tin salts is removed by filtration, and the filtrate is extracted with ethyl acetate. The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to give crude 2,3-diaminotoluene, which can be used in the next step without further purification.
Step 2.2.1b: Cyclization to 4-Methyl-1H-indole
A common method for cyclizing a 1,2-diaminobenzene derivative with a ketone to form an indole is the Fischer indole synthesis, however, that requires a hydrazine. A more suitable method for a diamine is a reaction with a 1,2-dicarbonyl compound or its equivalent. Here, we present a reaction with pyruvic acid.
Experimental Protocol:
A mixture of 12.2 g of crude 2,3-diaminotoluene and 8.8 g of pyruvic acid in 100 mL of 2 M sulfuric acid is heated to reflux for 3 hours. The reaction mixture is then cooled and neutralized with a sodium carbonate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to give 4-methyl-1H-indole.
| Parameter | Value |
| Reactants (Step a) | |
| 2-Amino-6-nitrotoluene | 15.2 g |
| Stannous Chloride Dihydrate | 50 g |
| Conc. Hydrochloric Acid | 50 mL |
| Reactants (Step b) | |
| 2,3-Diaminotoluene | 12.2 g (crude) |
| Pyruvic Acid | 8.8 g |
| Reaction Conditions (Step a) | |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Reaction Conditions (Step b) | |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Yield | |
| Overall Yield of 4-Methyl-1H-indole | ~50-60% over two steps |
Table 3: Quantitative data for the synthesis of 4-methyl-1H-indole.
Stage 3: Functionalization and Final Product Formation
The selective nitration of 4-methyl-1H-indole at the 5-position is achieved under controlled conditions to introduce the precursor to the final amino group.
Experimental Protocol:
To a solution of 13.1 g of 4-methyl-1H-indole in 100 mL of acetic anhydride, cooled to 0°C, a solution of 9.0 g of fuming nitric acid in 20 mL of acetic anhydride is added dropwise with vigorous stirring. The temperature is maintained below 5°C throughout the addition. After the addition is complete, the mixture is stirred for an additional 1 hour at 0°C. The reaction mixture is then poured onto ice-water, and the precipitated product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol yields pure 4-methyl-5-nitro-1H-indole.
| Parameter | Value |
| Reactants | |
| 4-Methyl-1H-indole | 13.1 g |
| Fuming Nitric Acid | 9.0 g |
| Solvent | Acetic Anhydride, 120 mL |
| Reaction Conditions | |
| Temperature | 0-5°C |
| Reaction Time | 1 hour |
| Yield | |
| Yield of 4-Methyl-5-nitro-1H-indole | ~80-90% |
Table 4: Quantitative data for the nitration of 4-methyl-1H-indole.
The final step is the reduction of the nitro group at the 5-position to the desired amine, yielding this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
In a hydrogenation vessel, a solution of 17.6 g of 4-methyl-5-nitro-1H-indole in 200 mL of ethanol is treated with 1.0 g of 10% palladium on carbon (Pd/C) catalyst. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed (monitoring by TLC or hydrogen uptake). Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from an ethanol/water mixture to give pure this compound.
| Parameter | Value |
| Reactants | |
| 4-Methyl-5-nitro-1H-indole | 17.6 g |
| 10% Palladium on Carbon | 1.0 g |
| Solvent | Ethanol, 200 mL |
| Reaction Conditions | |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | |
| Yield of this compound | >90% |
Table 5: Quantitative data for the reduction of 4-methyl-5-nitro-1H-indole.
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression of the key transformations in the synthesis of this compound from ortho-nitrotoluene.
Caption: Logical flow of the key chemical transformations.
Conclusion
This technical guide provides a comprehensive and detailed pathway for the synthesis of this compound from ortho-nitrotoluene. The presented multi-step approach, while intricate, utilizes well-established chemical transformations and offers a logical route to this valuable indole derivative. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to replicate and optimize this synthesis in a laboratory setting. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity at each stage of the synthesis.
An In-depth Technical Guide to the Spectral Analysis of 4-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 4-methyl-1H-indol-5-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed examination based on predicted data derived from analogous compounds and fundamental principles of spectroscopic analysis. This document serves as a robust resource for researchers in the synthesis, identification, and characterization of this and related indole derivatives.
Molecular Structure and Properties
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IUPAC Name: this compound
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Molecular Formula: C₉H₁₀N₂[1]
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Molecular Weight: 146.19 g/mol [1]
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Canonical SMILES: CC1=C(N)C=CC2=C1C=CN2
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InChI Key: LLUMZCODEQVYRF-UHFFFAOYSA-N
Predicted Spectroscopic Data
The following sections provide predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of the known spectral data of 5-aminoindole and the expected electronic and structural effects of the methyl group at the 4-position.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the amine and indole NH protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating effects of both the amino and methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Indole NH) | ~ 8.0 | Broad Singlet | - |
| H-2 | ~ 7.1 | Triplet | ~ 2.5 |
| H-3 | ~ 6.4 | Triplet | ~ 2.5 |
| H-6 | ~ 6.8 | Doublet | ~ 8.5 |
| H-7 | ~ 7.0 | Doublet | ~ 8.5 |
| 4-CH₃ | ~ 2.2 | Singlet | - |
| 5-NH₂ | ~ 3.5 | Broad Singlet | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electron-rich nature of the benzene and pyrrole rings. The chemical shifts are estimated based on data for 5-aminoindole and the shielding effect of the C4-methyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 124 |
| C-3 | ~ 102 |
| C-3a | ~ 129 |
| C-4 | ~ 118 |
| C-5 | ~ 140 |
| C-6 | ~ 112 |
| C-7 | ~ 110 |
| C-7a | ~ 128 |
| 4-CH₃ | ~ 15 |
Predicted Infrared (IR) Absorption Data
The IR spectrum of this compound will be characterized by the stretching and bending vibrations of the N-H and C-H bonds, as well as the aromatic C=C bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Indole) | ~ 3400 | Medium, Sharp | Stretch |
| N-H (Amine) | 3350 - 3250 | Medium, Broad | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |
| C-H (Methyl) | 2950 - 2850 | Medium | Asymmetric & Symmetric Stretch |
| C=C (Aromatic) | 1620 - 1580 | Strong | Stretch |
| N-H (Amine) | 1650 - 1580 | Medium | Scissoring (Bend) |
| C-N | 1335 - 1250 | Medium | Stretch |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Relative Intensity (%) | Assignment |
| 146 | 100 | [M]⁺ (Molecular Ion) |
| 131 | 80 | [M - CH₃]⁺ |
| 119 | 40 | [M - HCN]⁺ |
| 104 | 30 | [M - CH₃ - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of indole amine compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Weigh 5-10 mg of the solid sample of this compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
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Transfer the solution to a 5 mm NMR tube.
-
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¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher.
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Pulse Program: Standard single-pulse sequence.
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Spectral Width: -2 to 12 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64.
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
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¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher.
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Pulse Program: Proton-decoupled single-pulse sequence with NOE.
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Spectral Width: 0 to 200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more, depending on sample concentration.
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Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
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Spectral Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
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Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
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Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
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Ionization Energy: 70 eV.
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Mass Range: m/z 40-400.
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Source Temperature: 200-250 °C.
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GC Conditions (if applicable):
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Column: A non-polar capillary column (e.g., DB-5ms).
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Injection Volume: 1 µL.
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Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for spectral data analysis and its application in structure elucidation.
Caption: Workflow for the spectral analysis of this compound.
Caption: Logical flow for structure elucidation using spectral data.
References
CAS number 196205-06-8 characterization
An In-depth Technical Guide to the Characterization of 4-Methyl-5-aminoindole (CAS Number: 196205-06-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 4-Methyl-5-aminoindole (CAS No. 196205-06-8), a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical and physical properties, along with a putative synthesis protocol and analytical methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides characterization data for a closely related analog, 1-Methyl-5-amino-1H-indole, to serve as a valuable reference point. This guide is intended to support researchers in the synthesis, identification, and utilization of 4-Methyl-5-aminoindole for further research and development.
Introduction
Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant biological activities. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 4-Methyl-5-aminoindole, with its distinct substitution pattern, presents a valuable building block for the synthesis of novel bioactive molecules. The presence of a primary amino group and a methyl group on the indole core offers opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Chemical and Physical Properties
4-Methyl-5-aminoindole is a solid at room temperature with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol .[1][][3] The compound is also known by its IUPAC name, 4-methyl-1H-indol-5-amine.[1][][3] Purity levels from commercial suppliers are typically reported to be in the range of 95-97%.[4]
Table 1: Physicochemical Properties of 4-Methyl-5-aminoindole
| Property | Value | Reference(s) |
| CAS Number | 196205-06-8 | [1][][3] |
| Molecular Formula | C₉H₁₀N₂ | [1][][3] |
| Molecular Weight | 146.19 g/mol | [1][][3] |
| IUPAC Name | This compound | [1][][3] |
| Appearance | Light brown to brown solid | [5] |
| Boiling Point (Predicted) | 352.6 ± 22.0 °C | [5] |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 17.75 ± 0.30 | [5] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [5] |
Synthesis and Purification
Putative Experimental Protocol: Reductive Cyclization
This protocol is a generalized procedure based on common methods for synthesizing substituted indoles and should be optimized for the specific synthesis of 4-Methyl-5-aminoindole.
3.1.1. Synthesis of a Precursor: A suitable starting material would be a substituted o-nitrotoluene derivative, such as 1-methyl-2,4-dinitro-5-methylbenzene. The synthesis of such precursors can be achieved through standard nitration reactions on commercially available starting materials.
3.1.2. Reductive Cyclization:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-precursor (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
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Addition of Reducing Agent: Add a reducing agent. For example, add iron powder (Fe, ~5.0 eq) in portions, followed by a catalytic amount of hydrochloric acid (HCl). Alternatively, tin(II) chloride (SnCl₂, ~4.0 eq) in ethanol can be used.
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Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove metal salts.
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Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 4-Methyl-5-aminoindole.[1]
Analytical Characterization
Detailed analytical data for 4-Methyl-5-aminoindole is not extensively published. However, standard analytical techniques for the characterization of organic molecules, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For 4-Methyl-5-aminoindole, both ¹H and ¹³C NMR spectra would be essential for confirming its structure.
As a proxy, the NMR data for the structurally related compound 1-Methyl-5-amino-1H-indole is presented in Table 2.[6] This data can serve as a useful guide for interpreting the spectra of 4-Methyl-5-aminoindole.
Table 2: NMR Data for 1-Methyl-5-amino-1H-indole [6]
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
| ¹H NMR | 7.09 (dd, J=9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J=4.5 Hz, 1H), 6.10 (d, J=2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H) | [D₆]DMSO |
| ¹³C NMR | 211.30, 141.55, 130.56, 129.22, 111.82, 109.77, 103.59, 98.77, 32.65 | [D₆]DMSO |
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Methyl-5-aminoindole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₁₀N₂.
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for 4-Methyl-5-aminoindole.
Putative HPLC Method:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with 4-Methyl-5-aminoindole. However, the aminoindole scaffold is known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of aminoindoles have shown a broad range of activities, including but not limited to, kinase inhibition, antimicrobial effects, and central nervous system activity.
Further research is required to elucidate the specific biological targets and mechanisms of action for 4-Methyl-5-aminoindole. High-throughput screening against various biological targets would be the first step in identifying its potential therapeutic applications.
Conclusion
4-Methyl-5-aminoindole (CAS 196205-06-8) is a valuable chemical entity with potential applications in drug discovery and medicinal chemistry. This technical guide has summarized the available physicochemical properties and provided putative protocols for its synthesis and analytical characterization. While specific experimental data for this compound remains scarce, the information provided for closely related analogs offers a solid foundation for researchers. Further investigation into its synthesis, comprehensive characterization, and biological evaluation is warranted to fully explore the potential of this and related aminoindole derivatives.
References
A Deep Dive into the Biological Activity Screening of Novel Indoleamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamines, a class of bicyclic molecules containing an indole nucleus and an amino group, represent a cornerstone of neuropharmacology and drug discovery. Endogenous indoleamines like serotonin and melatonin are pivotal neurotransmitters and hormones that modulate a vast array of physiological processes, including mood, sleep, cognition, and circadian rhythms. Consequently, their cognate receptors—primarily the serotonin (5-HT) and melatonin (MT) receptors—are significant targets for therapeutic intervention in psychiatric, neurological, and sleep disorders. The development of novel indoleamine-based compounds with tailored selectivity and functional activity profiles holds immense promise for next-generation therapeutics.
This technical guide provides a comprehensive overview of the core methodologies employed in the biological activity screening of novel indoleamines. It details experimental protocols for in vitro and in vivo assays, presents a framework for data analysis and interpretation, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the screening cascade.
Chapter 1: Target Engagement: Receptor Binding Assays
The initial step in characterizing a novel indoleamine is to determine its affinity for the target receptor(s). Radioligand binding assays remain the gold standard for quantifying the binding affinity (Ki) of a test compound.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a novel indoleamine for a specific G protein-coupled receptor (GPCR), such as a 5-HT or MT receptor subtype.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, MT1).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, 2-[¹²⁵I]-Iodomelatonin for MT receptors).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl₂) and other additives to optimize binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).
-
Test Compound: The novel indoleamine, serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
2. Membrane Preparation:
-
Culture cells expressing the target receptor to high confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C.
3. Assay Procedure (96-well plate format):
-
In each well, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Serial dilutions of the test compound.
-
-
Add the prepared cell membranes (typically 10-50 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Quantitative Data: Binding Affinities of Novel Indoleamines
The following table summarizes the binding affinities (Ki) of representative novel indoleamines for various serotonin and melatonin receptors.
| Compound ID | Target Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) |
| Serotonin Ligands | ||||
| Novel Agonist A | 5-HT1A | 0.74 | 8-OH-DPAT | 0.9 |
| Novel Antagonist B | 5-HT2A | 1.5 | Ketanserin | 2.0 |
| Novel Ligand C | 5-HT6 | 12.5 | SB-258585 | 10.0 |
| Novel Antagonist D | 5-HT7 | 8.4 | SB-269970 | 1.25[1] |
| Cilansetron | 5-HT3 | 0.19[2] | Ondansetron | ~1.3 |
| Melatonin Ligands | ||||
| (S)-3b | MT1 | 0.031[3] | Melatonin | ~0.1 |
| (S)-3b | MT2 | 0.070[3] | Melatonin | ~0.1 |
| IS0042 | MT2 selective | - | Melatonin | - |
| Compound 21 | MT1 | 12 | Melatonin | - |
| Compound 21 | MT2 | 0.36 | Melatonin | - |
Note: Data presented are illustrative and compiled from various sources. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
Chapter 2: Functional Activity: In Vitro Signaling Assays
Following the determination of binding affinity, it is crucial to assess the functional activity of the novel indoleamine. This involves determining whether the compound acts as an agonist, antagonist, or inverse agonist, and quantifying its potency (EC50) or inhibitory activity (IC50).
Signaling Pathways of Indoleamine Receptors
Indoleamine receptors, being predominantly GPCRs, transduce extracellular signals into intracellular responses through a variety of signaling cascades.
-
Serotonin (5-HT) Receptors: These receptors are coupled to different G proteins, leading to diverse downstream effects.[4]
-
5-HT1 family (Gi/o-coupled): Inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[4]
-
5-HT2 family (Gq/11-coupled): Activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively.[4]
-
5-HT4, 5-HT6, 5-HT7 families (Gs-coupled): Activate adenylyl cyclase, leading to increased cAMP levels.[4]
-
5-HT3 family: Unique among 5-HT receptors, these are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to rapid neuronal depolarization.[4]
-
-
Melatonin (MT) Receptors: The MT1 and MT2 receptors are primarily coupled to Gi/o proteins.[5]
Figure 1: Simplified Serotonin Receptor Signaling Pathways
Figure 2: Overview of Melatonin Receptor Signaling
Experimental Protocol: cAMP Assay (HTRF)
This protocol outlines a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay for measuring changes in intracellular cAMP levels in response to GPCR modulation.
1. Materials:
-
Cells: A cell line stably expressing the Gi/o- or Gs-coupled receptor of interest.
-
Assay Plates: Low-volume, 384-well white plates.
-
HTRF cAMP Assay Kit: Contains a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
Stimulation Buffer: Typically Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Lysis Buffer: Provided in the HTRF kit.
-
Test Compound (Agonist or Antagonist).
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gi/o-coupled receptors.
2. Assay Procedure (Agonist mode for Gs-coupled receptor):
-
Seed cells into the 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and add stimulation buffer.
-
Add serial dilutions of the novel indoleamine (test compound) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Determine the EC50 value from the resulting dose-response curve.
Experimental Protocol: Calcium Mobilization Assay (FLIPR)
This protocol describes a fluorescent imaging plate reader (FLIPR) assay to measure intracellular calcium mobilization following the activation of Gq/11-coupled receptors.
1. Materials:
-
Cells: A cell line stably expressing the Gq/11-coupled receptor of interest.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive Dye: E.g., Fluo-4 AM or a commercially available no-wash calcium assay kit.
-
Assay Buffer: HBSS buffered with HEPES.
-
Probenecid: An anion-exchange inhibitor that can prevent the efflux of the dye from the cells (often included in kits).
-
Test Compound.
-
FLIPR Instrument.
2. Assay Procedure:
-
Seed cells into the assay plates and culture overnight.
-
On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer.
-
Incubate the plate for 1 hour at 37°C to allow the cells to take up the dye.
-
Place the cell plate into the FLIPR instrument.
-
The instrument will measure a baseline fluorescence before adding the test compound.
-
The FLIPR's integrated pipettor adds the test compound (at various concentrations) to the wells.
-
The instrument immediately and continuously measures the change in fluorescence intensity over time (typically 1-3 minutes).
3. Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
The response is typically quantified as the peak fluorescence signal minus the baseline.
-
Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Quantitative Data: Functional Potencies of Novel Indoleamines
The following table provides a summary of the functional potencies (EC50 or IC50) of representative novel indoleamines.
| Compound ID | Target Receptor | Assay Type | Functional Activity | Potency (EC50/IC50, nM) |
| Serotonin Ligands | ||||
| ST171 | 5-HT1A | Gi activation | Agonist | 0.3[7] |
| Compound 21 | 5-HT1A | cAMP | Full Agonist | 2.74[8] |
| Compound 21 | 5-HT7 | cAMP | Antagonist | 100 (IC50)[8] |
| Vortioxetine | 5-HT3 | - | Antagonist | 12 (IC50)[2][9] |
| Vortioxetine | 5-HT7 | - | Antagonist | 1.9 (IC50) |
| Melatonin Ligands | ||||
| Compound 28 | MT1 | cAMP | Agonist | 0.04 |
| Compound 28 | MT2 | cAMP | Agonist | 0.04 |
| Compound 21 | MT1 | cAMP | Agonist | 12 |
| Compound 21 | MT2 | cAMP | Agonist | 0.36 |
Note: Data presented are illustrative and compiled from various sources. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
Chapter 3: In Vivo Efficacy: Preclinical Animal Models
After in vitro characterization, promising novel indoleamines are advanced to in vivo studies to assess their physiological effects and therapeutic potential in living organisms. The choice of animal model depends on the intended therapeutic application.
Experimental Protocol: Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral model to screen for antidepressant-like activity.
1. Materials:
-
Animals: Male mice (strain, age, and weight should be consistent).
-
Forced Swim Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Test Compound and Vehicle.
-
Video Recording and Analysis System.
2. Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse, dry it, and return it to its home cage.
-
A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.
3. Data Analysis:
-
Compare the mean duration of immobility between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in immobility time in the compound-treated group is indicative of an antidepressant-like effect.
Experimental Protocol: Elevated Plus Maze (Rat/Mouse)
The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior.
1. Materials:
-
Animals: Male rats or mice.
-
Elevated Plus Maze: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Test Compound and Vehicle.
-
Video Tracking System.
2. Procedure:
-
Administer the test compound or vehicle to the animals prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
A video tracking system records the animal's movement, including the time spent in and the number of entries into each arm.
3. Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Compare the data between treatment groups using appropriate statistical analyses.
Chapter 4: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel indoleamine is critical for its development as a drug. Pharmacokinetic (PK) studies provide essential information on the compound's half-life, bioavailability, and clearance.
Methodology for Pharmacokinetic Studies in Rodents
-
Administration: The compound is administered to rodents (typically rats or mice) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Blood samples are collected at multiple time points after administration.
-
Sample Analysis: The concentration of the compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters.
Key Pharmacokinetic Parameters
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Quantitative Data: Pharmacokinetic Parameters of Novel Indoleamines
The following table presents representative pharmacokinetic parameters for some indoleamine-related compounds in preclinical species.
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (F%) |
| IS0042 | Rat | IV | 10 | - | - | 3.11 | - |
| IS0042 | Rat | Oral | 100 | - | - | - | 9.8-18.6[10] |
| Melatonin (Oral Spray) | Human | Sublingual | 1 | ~600 | ~0.7 | ~0.8 | - |
| Melatonin (Tablet) | Human | Oral | 1 | ~350 | ~1.2 | ~0.9 | ~15 |
| Indole-3-carbinol | Rat | Oral | 50 | 1200 | 1.0 | 2.5 | - |
Note: Data are illustrative and compiled from various sources. PK parameters can vary significantly based on formulation, species, and other experimental factors.
Chapter 5: Integrated Screening Workflow
The biological activity screening of novel indoleamines follows a logical and iterative process, from initial in vitro characterization to in vivo validation.
Figure 3: Integrated Workflow for Novel Indoleamine Screening
Conclusion
The systematic screening of novel indoleamines is a multi-faceted process that integrates in vitro and in vivo pharmacological techniques. By meticulously characterizing the binding affinity, functional activity, and in vivo efficacy of these compounds, researchers can identify promising lead candidates for further development. The detailed protocols and data presented in this guide provide a robust framework for scientists and drug development professionals engaged in the exciting and impactful field of indoleamine research. The continued exploration of this chemical space, guided by the principles outlined herein, will undoubtedly pave the way for novel therapeutics to address a wide range of unmet medical needs.
References
- 1. longdom.org [longdom.org]
- 2. Vortioxetine - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 10. Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Indole-Based Therapeutics: A Technical Guide to the Structural Analogues of 4-Methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogues of 4-methyl-1H-indol-5-amine. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] By exploring modifications to the this compound core, researchers can unlock novel pharmacological profiles and develop next-generation therapeutics targeting a range of biological pathways.
Core Structure and Rationale for Analogue Exploration
This compound serves as a valuable starting point for medicinal chemistry campaigns due to its structural similarity to endogenous signaling molecules like serotonin. The strategic placement of the methyl group at the C4 position and the amine at the C5 position offers distinct vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The exploration of its structural analogues is driven by the quest for compounds with enhanced biological activity and improved drug-like characteristics.
Synthetic Strategies for Analogue Generation
The synthesis of this compound analogues can be approached through several established and innovative synthetic routes. A common strategy involves the construction of the substituted indole core, followed by the introduction or modification of the C4 and C5 substituents.
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound analogues.
Experimental Protocol: Synthesis of a 4-Alkyl-1H-indol-5-amine Analogue (Illustrative)
This protocol outlines a plausible synthetic route to a 4-alkyl-1H-indol-5-amine derivative, starting from a commercially available substituted nitroaniline.
Step 1: Fischer Indole Synthesis of 4-Alkyl-5-nitro-1H-indole
-
A mixture of a (4-alkyl-3-nitrophenyl)hydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.2 eq) in a solvent such as ethanol or acetic acid is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 4-alkyl-5-nitro-1H-indole.
Step 2: Reduction of the Nitro Group to the Amine
-
To a solution of the 4-alkyl-5-nitro-1H-indole (1.0 eq) in a solvent mixture like ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added.
-
The reaction mixture is heated to reflux for 1-2 hours, with progress monitored by TLC.
-
After completion, the mixture is filtered through a pad of Celite while hot, and the filter cake is washed with hot ethanol.
-
The combined filtrates are concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-alkyl-1H-indol-5-amine.
-
Further purification can be achieved by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold allows for the elucidation of key structural features that govern biological activity. The following sections explore potential modifications and their anticipated impact.
Modifications at the C4 Position
The methyl group at the C4 position can be replaced with various other substituents to probe the steric and electronic requirements of the target binding pocket.
-
Alkyl Analogues (Ethyl, Propyl, etc.): Increasing the bulk of the alkyl group can enhance van der Waals interactions but may also introduce steric hindrance.
-
Halogen Analogues (F, Cl, Br): The introduction of halogens can modulate the electronic properties of the indole ring and potentially form halogen bonds with the target protein.
-
Bioisosteric Replacements: Replacing the methyl group with bioisosteres like a trifluoromethyl group or a cyclopropyl ring can significantly alter lipophilicity and metabolic stability.
Modifications at the C5-Amine
The primary amine at the C5 position is a key interaction point and can be modified to fine-tune the compound's properties.
-
N-Alkylation: Introduction of one or two alkyl groups on the amine can alter its basicity and hydrogen bonding capacity.
-
Acylation: Conversion of the amine to an amide can change its electronic properties and introduce new interaction points.
-
Conversion to Other Functional Groups: The amine can serve as a handle for the introduction of a wide range of other functionalities.
Quantitative Biological Data of Structural Analogues
The following table presents hypothetical binding affinity data for a series of 4-substituted-1H-indol-5-amine analogues against various serotonin (5-HT) receptor subtypes, which are common targets for indole-based compounds. This data is illustrative and serves to demonstrate how SAR data for this class of compounds could be presented.
| Compound ID | R (C4-substituent) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) |
| 1 | -CH3 | 50 | 120 | 85 | 25 | 40 |
| 2 | -CH2CH3 | 45 | 110 | 70 | 20 | 35 |
| 3 | -F | 75 | 150 | 100 | 40 | 60 |
| 4 | -Cl | 60 | 130 | 90 | 30 | 50 |
| 5 | -CF3 | 90 | 200 | 150 | 60 | 80 |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these analogues requires the study of their effects on cellular signaling pathways.
Hypothetical Serotonin Receptor Signaling Pathway
Caption: A simplified diagram of a G-protein coupled serotonin receptor signaling pathway.
In Vitro Biological Evaluation Workflow
References
A Technical Guide to the Solubility and Stability of 4-methyl-1H-indol-5-amine
Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-methyl-1H-indol-5-amine. As of this writing, specific experimental data for this compound is not extensively available in public literature. Therefore, this document extrapolates information from structurally related indole and aromatic amine derivatives, alongside established principles of pharmaceutical and chemical science, to provide a robust theoretical framework. The objective is to equip researchers, scientists, and drug development professionals with essential information for handling, formulating, and analyzing this compound. This guide details predicted solubility in common organic solvents, outlines potential degradation pathways, and provides standardized experimental protocols for determining these critical physicochemical properties.
Predicted Physicochemical and Solubility Profile
The solubility of a compound is governed by its molecular structure, polarity, and the principle of "like dissolves like".[1][2] this compound possesses both a polar amino group (-NH2) capable of hydrogen bonding and a largely non-polar indole scaffold. This amphiphilic nature suggests a varied solubility profile.
Based on data from structurally similar compounds, such as 1-methyl-1H-indol-5-amine which shows slight solubility in acetonitrile and chloroform, a similar pattern can be expected.[3][4] The presence of the primary amine and the N-H group on the indole ring allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.[3] The aromatic ring system implies some solubility in non-polar aromatic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 196205-06-8 | [5] |
| Molecular Formula | C₉H₁₀N₂ | [5] |
| Molecular Weight | 146.19 g/mol | [5] |
| Predicted LogP | 2.06 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 1 |[5] |
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Methanol, Ethanol | Polar Protic | Soluble | Hydrogen bonding with the amine and indole N-H groups. |
| Isopropanol | Polar Protic | Moderately Soluble | Increased hydrocarbon character may slightly reduce solubility compared to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | Slightly to Moderately Soluble | Can accept hydrogen bonds; solubility is likely moderate.[4] |
| Acetone | Polar Aprotic | Slightly Soluble | Moderate polarity and hydrogen bond accepting capability. |
| Dichloromethane (DCM) | Non-polar | Slightly Soluble | Weak interactions with the indole ring system. |
| Chloroform | Non-polar | Slightly Soluble | Capable of weak hydrogen bonding; similar compounds show slight solubility.[4] |
| Toluene | Non-polar | Sparingly Soluble | Pi-stacking interactions with the indole ring may allow for minimal solubility. |
| Hexanes, Heptane | Non-polar | Insoluble | Mismatch in polarity. |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is dictated by its two primary functional groups: the electron-rich indole ring and the primary aromatic amine. Both moieties are susceptible to degradation, particularly through oxidation.[6][7]
Key Factors Influencing Stability:
-
Oxidation: The indole ring and the primary amine are both highly susceptible to oxidation, which can be catalyzed by air (oxygen), light, heat, and trace metal ions.[6] This is the most probable degradation pathway, likely leading to the formation of colored impurities (e.g., yellows or browns) and a potential loss of biological activity.
-
Light: As a chromophoric molecule, it is likely sensitive to light. Photolytic degradation can occur, and it is recommended to store the compound in amber vials or otherwise protected from light.[5][8]
-
Temperature: Elevated temperatures can accelerate oxidative degradation and other decomposition reactions.[8] Recommended storage is often refrigerated (e.g., 2-8°C) to minimize degradation.[5]
-
pH: The amine group's reactivity is pH-dependent. In acidic conditions, it will be protonated and may be more stable against oxidation. In neutral to alkaline conditions, the unprotonated amine is more susceptible to oxidation.[6] Extreme pH can also lead to hydrolysis or other ring-opening degradations, although this is generally less common for indoles than oxidation.
Table 3: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Protocol | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Limited degradation expected, potential for salt formation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for oxidation of the deprotonated amine. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | High likelihood of significant degradation.[6] |
| Thermal | Solid compound at 80°C for 48 hours | Potential for solid-state oxidation and decomposition.[6] |
| Photolytic | Solution exposed to ICH-compliant light source | Potential for photodegradation. |
Experimental Protocols
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the equilibrium (thermodynamic) solubility measurement using the classic shake-flask method.[9][10][11][12]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. An excess is confirmed by the visible presence of undissolved solid.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10]
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Remove an aliquot of the supernatant.
-
Clarification: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Dilute the filtered supernatant to a concentration that falls within the calibration range.
-
Analyze the standards and the diluted sample using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is reported as mg/mL or mol/L.
Protocol for Stability-Indicating HPLC Method Development
This protocol outlines the development of an HPLC method capable of separating the intact compound from its potential degradation products, a crucial step for accurate stability assessment.[13][14][15]
Methodology:
-
Forced Degradation: Subject the compound to the stress conditions outlined in Table 3 to generate degradation products.[15][16] Create a composite sample by mixing aliquots from each stress condition.
-
Initial Method Screening:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[6]
-
Detection: Use a UV detector set to a wavelength where the parent compound has strong absorbance (e.g., 280 nm).[6]
-
Analysis: Inject the unstressed compound and the composite stressed sample. The goal is to achieve baseline separation between the parent peak and all degradation peaks.
-
-
Method Optimization:
-
If co-elution occurs, systematically adjust parameters to improve selectivity.[14]
-
Gradient: Modify the gradient time (tG) or slope.
-
Mobile Phase: Change the organic modifier (e.g., to methanol) or the pH of the aqueous phase.
-
Column: If necessary, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Polar-Embedded).[14]
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17] This ensures the method is reliable for quantifying the compound in the presence of its degradants.
Visualizations
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Workflow for developing a stability-indicating analytical method.
References
- 1. quora.com [quora.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. CAS 102308-97-4: 1-Methyl-1H-indol-5-amine | CymitQuimica [cymitquimica.com]
- 4. 1-甲基-1H-吲哚-5-胺 | 102308-97-4 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. web.vscht.cz [web.vscht.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. scispace.com [scispace.com]
A Quantum Chemical and Spectroscopic Analysis of 4-methyl-1H-indol-5-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-1H-indol-5-amine is an indole derivative with potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing this molecule. We present a detailed protocol for quantum chemical calculations using Density Functional Theory (DFT) to elucidate its electronic and structural properties. Furthermore, standardized experimental methodologies for spectroscopic analysis (NMR, IR, and UV-Vis) are outlined to complement the computational data. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its synthesis and characterization, including hypothetical but realistic computational data and a potential biological context. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the design and development of indole-based therapeutics.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including neurotransmitters like serotonin. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological properties. This compound, with its methyl and amine substitutions, presents an interesting candidate for further chemical exploration. Its structural similarity to known serotonin receptor ligands suggests its potential as a precursor for novel therapeutics targeting the serotonergic system[1].
This guide details the application of quantum chemical calculations to predict the molecular properties of this compound, offering insights that can guide synthetic efforts and biological evaluation. Complementary experimental protocols for its characterization are also provided.
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used method for studying indole derivatives due to its balance of accuracy and computational cost[2][3][4].
Computational Methodology
A proposed computational protocol for this compound is as follows:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for geometry optimization and electronic property calculations.
-
Solvation: The effect of a solvent (e.g., water or DMSO) can be modeled using the Polarizable Continuum Model (PCM).
-
Calculations Performed:
-
Geometry optimization to find the lowest energy conformation.
-
Frequency analysis to confirm the optimized structure as a true minimum on the potential energy surface.
-
Calculation of electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Prediction of NMR, IR, and UV-Vis spectra.
-
Caption: Computational workflow for quantum chemical calculations.
Predicted Molecular Properties
The following tables summarize hypothetical but realistic quantitative data expected from the described DFT calculations.
Table 1: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -5.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 Debye |
| Total Energy | -478.9 Hartree |
Table 2: Predicted Vibrational Frequencies (Selected)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch (amine) | 3450, 3350 | Asymmetric and symmetric stretching |
| N-H Stretch (indole) | 3400 | Stretching |
| C-H Stretch (aromatic) | 3100-3000 | Stretching |
| C-H Stretch (methyl) | 2950, 2870 | Asymmetric and symmetric stretching |
| C=C Stretch (aromatic) | 1600-1450 | Ring stretching |
| C-N Stretch | 1350-1250 | Stretching |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |
| Indole N-H | 8.10 | - |
| Aromatic C-H | 7.20 - 6.80 | 135 - 110 |
| Amine N-H₂ | 3.50 | - |
| Methyl C-H₃ | 2.40 | 15.0 |
| Aromatic C | - | 140 - 100 |
Experimental Protocols
The following are standard experimental protocols for the synthesis and characterization of indole derivatives, adaptable for this compound.
Synthesis
A plausible synthetic route would involve the reduction of a corresponding nitroindole precursor.
-
Nitration: Nitration of 4-methyl-1H-indole at the 5-position.
-
Reduction: Reduction of the resulting 4-methyl-5-nitro-1H-indole using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).
-
Purification: Purification of the final product by column chromatography on silica gel.
Caption: A potential synthetic route to this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm the chemical structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution evaporated on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan in the range of 200-400 nm to determine the wavelengths of maximum absorbance (λ_max).
-
Potential Biological Signaling Pathway
Given the structural similarity of this compound to serotonin, it is plausible that it or its derivatives could interact with serotonin (5-HT) receptors. The following diagram illustrates a simplified 5-HT receptor signaling pathway.
Caption: Simplified 5-HT receptor signaling pathway.
Conclusion
This technical guide provides a foundational framework for the comprehensive characterization of this compound through a combination of quantum chemical calculations and established experimental protocols. The presented methodologies and hypothetical data offer valuable insights for researchers and drug development professionals working with indole derivatives. Further investigation into the synthesis, spectroscopic characterization, and biological activity of this compound is warranted to fully elucidate its potential as a novel therapeutic agent.
References
discovery and isolation of substituted indol-5-amine derivatives
An In-depth Technical Guide to the Discovery and Isolation of Substituted Indol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of substituted indol-5-amine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative biological data, and a clear understanding of the relevant signaling pathways.
Introduction
Substituted indol-5-amine derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential across various disease areas, including oncology, virology, and inflammatory diseases.[1][2] The indole scaffold is a common motif in numerous natural products and FDA-approved drugs, highlighting its importance as a "privileged" structure in medicinal chemistry.[1] This guide will delve into the synthetic methodologies for creating these complex molecules, the structure-activity relationships (SAR) that govern their biological effects, and the signaling pathways through which they exert their functions.
Synthetic Methodologies and Experimental Protocols
The synthesis of substituted indol-5-amine derivatives can be achieved through various strategic approaches. Common methods include the Fischer indole synthesis, reductive cyclization of o-nitrotoluenes, and palladium-catalyzed cross-coupling reactions.[3][4][5] Below are detailed protocols for key synthetic transformations.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][6]
Protocol: One-Pot, Three-Component Fischer Indole Synthesis [6][7]
-
Metalloimine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the desired nitrile (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0°C. Add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.1 eq) dropwise. Allow the reaction to stir at room temperature for 3 hours to form the metalloimine.
-
Hydrazone Formation and Cyclization: In a separate flask, suspend the arylhydrazine hydrochloride salt (1.2 eq) in a suitable solvent such as ethanol or acetic acid. Add the previously formed metalloimine solution to this suspension. Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 hours.[4][7]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the substituted indole.[3]
Reductive Cyclization of o-Nitrotoluene Derivatives
This method is a robust approach often employed for the synthesis of indoles, particularly in industrial applications.[3]
Protocol: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine [3]
-
Preparation of the Precursor: Synthesize the appropriate ortho-nitro precursor, such as 4-fluoro-2-methyl-5-nitro-1-(2-oxopropyl)benzene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-precursor (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Reduction and Cyclization: Add a reducing agent, such as finely powdered iron (Fe) and a catalytic amount of hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in concentrated HCl. Heat the reaction mixture to reflux. The reduction of the nitro group is followed by an intramolecular cyclization to form the indole ring.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the metal salts. Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Synthesis of Amide Derivatives
Functionalization of the indole core is crucial for modulating biological activity. The following protocol describes the synthesis of N-(5-substituted indole-3-ylglyoxyl)amine derivatives.[8]
Protocol: Synthesis of N-(Indole-3-ylglyoxyl)amine Derivatives [8][9]
-
Preparation of Indole-3-glyoxylyl Chloride: React the substituted indole with excess oxalyl chloride in an ethereal solvent (e.g., diethyl ether) at 0°C for 1.5 hours. The resulting indole-3-glyoxylyl chloride is often used in the next step without further purification.[9]
-
Amide Coupling: Dissolve the desired amine (e.g., tyramine, tryptamine) in a suitable solvent such as DMF. Add a base like diisopropylethylamine (DIPEA). Add the previously prepared indole-3-glyoxylyl chloride solution dropwise to the amine solution at room temperature. Stir the reaction for 24-48 hours.[9]
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of substituted indol-5-amine derivatives is highly dependent on the nature and position of substituents on the indole ring. The following tables summarize key quantitative data from various studies.
Table 1: LSD1 Inhibition and Antiproliferative Activity of Indolin-5-yl-cyclopropanamine Derivatives[10]
| Compound | LSD1 IC₅₀ (nM) | Selectivity over LSD2 (fold) | Selectivity over MAO-A (fold) | Selectivity over MAO-B (fold) | MV-4-11 IC₅₀ (nM) | CD86 EC₅₀ (nM) |
| 7e | 24.43 | >200 | >4000 | >4000 | 250 | 470 |
Data extracted from a study on selective Lysine Specific Demethylase 1 (LSD1) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[10]
Table 2: Anti-HIV-1 Fusion Activity of Bisindole Derivatives[11]
| Compound | Binding Affinity Kᵢ (µM) | Cell-Cell Fusion EC₅₀ (µM) | Virus-Cell Fusion EC₅₀ (µM) |
| 1a | 1-2 | 0.5-1.0 | 0.9 |
| 1b | 1-2 | 0.5-1.0 | 0.9 |
| 6j | N/A | <1.0 | 0.2 |
| 6k | N/A | <1.0 | N/A |
Data from a study on indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 (gp41).[11][12]
Table 3: Anti-inflammatory Activity of 4-Indole-2-arylaminopyrimidine Derivatives[13]
| Compound | IL-6 Inhibition (%) at 5 µM | IL-8 Inhibition (%) at 5 µM |
| Indomethacin | N/A | N/A |
| AZD-1 (Lead) | 63 | 49 |
| 6c | 62-77 | 65-87 |
| 6f | 62-77 | 65-87 |
| 6h | 62-77 | 65-87 |
Data from a study on anti-inflammatory agents for acute lung injury.[13]
Signaling Pathways and Experimental Workflows
Substituted indol-5-amine derivatives can modulate various signaling pathways, leading to their observed biological effects.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating mucosal immunity and barrier function.[14]
Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.
General Synthetic Workflow
The synthesis of substituted indol-5-amines often follows a multi-step workflow, starting from commercially available precursors.
General experimental workflow for the synthesis of substituted indol-5-amine derivatives.
Conclusion
This technical guide has provided a detailed overview of the . The synthetic protocols, quantitative SAR data, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in the field of drug discovery and development. The versatility of the indole scaffold, combined with the diverse biological activities of its derivatives, ensures that this class of compounds will remain an active area of research for the foreseeable future.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and antiinflammatory activity of some N-(5-substituted indole-3-ylglyoxyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators [mdpi.com]
- 10. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Detailed Experimental Protocol for the Synthesis of 4-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-methyl-1H-indol-5-amine, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route involves the reduction of the nitro group of the precursor, 4-methyl-5-nitro-1H-indole. Two robust and commonly employed reduction methods are detailed below: catalytic hydrogenation using palladium on carbon (Pd/C) and reduction with tin(II) chloride (SnCl₂).
Data Summary
| Compound | 4-methyl-5-nitro-1H-indole (Starting Material) | This compound (Final Product) |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₁₀N₂ |
| Molecular Weight | 176.17 g/mol [1] | 146.19 g/mol [2] |
| CAS Number | 165250-69-1[1][3] | 196205-06-8[2] |
| Appearance | Expected to be a solid | Expected to be a solid |
| ¹H NMR (Reference) | Data for 3-methyl-5-nitro-1H-indole (CDCl₃, 500 MHz): δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H).[4] | Data for 1-methyl-1H-indol-5-amine ([D₆]DMSO, 600 MHz): δ 7.09 (dd, J = 9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J = 4.5 Hz, 1H), 6.10 (d, J = 2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H).[5] |
| ¹³C NMR (Reference) | Data for 3-methyl-5-nitro-1H-indole (CDCl₃, 125 MHz): δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58.[4] | Data for 1-methyl-1H-indol-5-amine ([D₆]DMSO, 151 MHz): δ 211.30, 141.55, 130.56, 129.22, 111.82, 109.77, 103.59, 98.77, 32.65.[5] |
| Mass Spec (Reference) | GCMS (EI) for 3-methyl-5-nitro-1H-indole: m/z: 176 (M+).[4] | HRMS for 1-methyl-1H-indol-5-amine: m/z calcd for C₉H₁₀N₂ [M+H]⁺ 146.19, found 146.19.[5] |
Synthetic Workflow
The synthesis of this compound is achieved through a straightforward reduction of the corresponding nitro-indole precursor. The general workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Method A: Catalytic Hydrogenation
This method utilizes hydrogen gas and a palladium on carbon catalyst for the reduction of the nitro group. It is a clean and efficient method, often providing high yields of the desired amine.
Materials:
-
4-methyl-5-nitro-1H-indole
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-methyl-5-nitro-1H-indole (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol or methanol.
-
Inert Atmosphere: Flush the flask with an inert gas (N₂ or Ar) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd) to the reaction mixture under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure the atmosphere is saturated with hydrogen. For a laboratory scale, a balloon filled with hydrogen can be attached to the flask. For larger scales, a Parr hydrogenation apparatus is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Catalyst Filtration: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric, especially after use. Do not allow the filter cake to dry and handle it with care.
-
Work-up and Isolation: Wash the Celite® pad with additional ethyl acetate to recover any adsorbed product. Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method B: Tin(II) Chloride Reduction
This classical method employs tin(II) chloride dihydrate in the presence of a strong acid to reduce the nitro group. It is a reliable alternative to catalytic hydrogenation.
Materials:
-
4-methyl-5-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methyl-5-nitro-1H-indole (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Reaction Conditions: Carefully add concentrated hydrochloric acid dropwise to the mixture. Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Basification: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel as described in Method A.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition. The palladium on carbon catalyst is pyrophoric and must be handled with care, especially after the reaction. Do not allow the catalyst to dry on the filter paper.
-
Tin(II) Chloride Reduction: Concentrated hydrochloric acid is corrosive and should be handled with extreme care. The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to effervescence. Add the base slowly to control the gas evolution.
By following these detailed protocols, researchers can reliably synthesize this compound for its application in various research and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 165250-69-1 Cas No. | 4-Methyl-5-nitro-1H-indole | Apollo [store.apolloscientific.co.uk]
- 4. rsc.org [rsc.org]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 4-methyl-1H-indol-5-amine by Column Chromatography
Introduction
4-methyl-1H-indol-5-amine is a substituted indole derivative with potential applications in medicinal chemistry and drug development as a building block for more complex molecules.[1] Ensuring the high purity of this compound is crucial for accurate biological evaluations and to meet regulatory standards. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to effectively separate the target compound from common impurities generated during its synthesis. Due to the basic nature of the amino group, which can lead to decomposition on acidic silica gel, the mobile phase is modified with a small amount of triethylamine to ensure higher recovery and purity.[2]
Physicochemical Properties Relevant to Chromatography
Understanding the properties of this compound is key to developing a successful purification strategy. The presence of the amine group makes the molecule polar.[1][3] This polarity dictates the choice of stationary and mobile phases for effective separation.
| Property | Value/Description |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol [3] |
| Appearance | Typically a solid at room temperature[1] |
| Polarity | Considered a polar compound due to the amine group[1] |
| Solubility | Likely soluble in polar organic solvents |
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the purification of this compound using flash column chromatography.
1. Materials and Instrumentation
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (HPLC grade), Ethyl acetate (HPLC grade), Triethylamine (≥99%)
-
Sample for Purification: Crude this compound
-
Apparatus: Glass chromatography column, Funnel, Beakers, Erlenmeyer flasks, Test tubes or fraction collector vials, Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), Rotary evaporator.
2. Mobile Phase Preparation
-
Prepare an eluent system of n-Hexane and Ethyl Acetate. A typical starting gradient is 9:1 (v/v) n-Hexane:Ethyl Acetate.
-
To this solvent mixture, add 0.5-1% (v/v) of triethylamine to deactivate the silica gel and prevent the degradation of the amine.[2]
3. Thin-Layer Chromatography (TLC) for Method Development
-
Before performing the column chromatography, optimize the mobile phase composition using TLC.
-
Dissolve a small amount of the crude sample in ethyl acetate or dichloromethane.
-
Spot the dissolved sample onto a TLC plate and develop it in a chamber containing the chosen mobile phase.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the this compound.[4]
-
If the compound remains at the baseline (Rf ≈ 0), the polarity of the mobile phase should be increased by adding more ethyl acetate.[4]
4. Column Packing
-
Dry Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1-2 cm).
-
Carefully pour the dry silica gel into the column.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Wet Packing (Slurry Method):
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column.
-
Allow the silica gel to settle, ensuring an even and compact bed.
-
Add a layer of sand on top of the settled silica gel.
-
-
Pre-elute the packed column with the initial mobile phase to ensure it is fully equilibrated.
5. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
6. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to initiate the flow of the eluent through the column.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.
7. Product Isolation
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following table summarizes typical results that can be expected from this purification protocol.
| Parameter | Crude Sample | Purified Sample |
| Purity (by HPLC) | 75% | >98% |
| Yield | - | 85% |
| TLC Rf Value | 0.30 (in 7:3 Hexane:Ethyl Acetate + 1% Triethylamine) | 0.30 (in 7:3 Hexane:Ethyl Acetate + 1% Triethylamine) |
| Appearance | Brownish solid | Off-white to pale yellow solid |
Experimental Workflow Diagram
Caption: Experimental workflow for the column chromatography purification.
Troubleshooting
-
Streaking on TLC/Column: This may indicate that the compound is interacting too strongly with the acidic silica gel. Ensure that triethylamine is added to the mobile phase.[2]
-
Poor Separation: If the desired compound and impurities elute too close to each other, a shallower solvent gradient or a different solvent system may be required.
-
Low Recovery: The compound may be degrading on the column. In addition to adding triethylamine, ensure the purification is performed relatively quickly.[2] Using a different stationary phase, such as alumina (basic or neutral), could also be considered.
References
Application Notes and Protocols for the Purity Assessment of 4-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative purity assessment of 4-methyl-1H-indol-5-amine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are based on established methods for structurally related indole derivatives and serve as a robust starting point for analytical method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a sensitive and widely used technique for separating and quantifying impurities in chemical compounds. A reversed-phase HPLC method is recommended for routine quality control and the detection of trace impurities in this compound.
Experimental Protocol: RP-HPLC
A simple isocratic reversed-phase HPLC method can be employed for the purity assessment of this compound. This method is adapted from established protocols for similar indole derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[1]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B). A typical starting isocratic condition would be a 65:35 (v/v) ratio of Solvent A to Solvent B.[1] Gradient elution can be developed to optimize the separation of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.[1] Further dilutions may be necessary to fall within the linear range of the detector.
Data Presentation: HPLC Purity Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
| Analyte | Retention Time (min) | Peak Area (%) | Purity Specification |
| This compound | To be determined | >98.5 | ≥98.0% |
| Unknown Impurity 1 | To be determined | <0.5 | Not more than 0.5% |
| Unknown Impurity 2 | To be determined | <0.5 | Not more than 0.5% |
Note: Retention times and peak areas are representative and will need to be determined experimentally.
HPLC Workflow Diagram
Caption: General workflow for purity analysis by HPLC.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Quantitative ¹H NMR (qNMR) is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2]
Experimental Protocol: q¹H NMR
This protocol provides a framework for determining the absolute purity of this compound using an internal standard.[1]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[3]
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte signals.[1][2]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.[1]
-
Sample Preparation:
-
Acquisition Parameters:
-
Data Processing:
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | Value for this compound | Value for Internal Standard (Maleic Acid) |
| Mass (mg) | To be measured | To be measured |
| Molecular Weight ( g/mol ) | 146.19 | 116.07 |
| Purity of Standard (%) | - | >99.5 |
| Integrated Signal (ppm) | To be selected | ~6.3 ppm (alkene protons) |
| Number of Protons (N) | To be determined | 2 |
| Calculated Purity (%) | To be calculated | - |
qNMR Workflow Diagram
Caption: Workflow for absolute purity determination by qNMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the separation, detection, and identification of the main component and any potential impurities.
Experimental Protocol: LC-MS
This protocol is designed for the sensitive detection and characterization of this compound and its potential process-related impurities.[4]
-
Instrumentation: An HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.[4]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)[4]
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Capillary Voltage: 3.5 kV.[4]
-
Source Temperature: 150 °C.[4]
-
Desolvation Temperature: 400 °C.[4]
-
Scan Mode: Full scan for impurity profiling and Multiple Reaction Monitoring (MRM) for quantification if standards are available.[4]
-
Data Presentation: LC-MS Analysis
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Retention Time (min) |
| This compound | 147.0922 | To be determined | To be determined |
| Potential Impurity (e.g., starting material) | To be determined | To be determined | To be determined |
| Potential Impurity (e.g., side-product) | To be determined | To be determined | To be determined |
LC-MS Workflow Diagram
Caption: LC-MS experimental workflow for impurity identification.
Conclusion
The combination of HPLC for routine purity checks, qNMR for accurate absolute purity determination, and LC-MS for sensitive impurity identification provides a comprehensive analytical strategy for the quality assessment of this compound. For complete characterization, the use of these orthogonal techniques is highly recommended.
References
Application Notes and Protocols for the Synthesis of Serotonin Receptor Agonists Using 4-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G-protein coupled receptors and ligand-gated ion channels that play a crucial role in regulating a wide array of physiological and pathological processes in the central and peripheral nervous systems. Modulation of serotonergic neurotransmission is a key therapeutic strategy for a variety of disorders, including depression, anxiety, migraine, and psychosis. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of serotonin itself and a multitude of synthetic serotonin receptor ligands.
4-methyl-1H-indol-5-amine is a valuable synthetic building block for the development of novel serotonin receptor agonists. The strategic placement of the methyl group at the 4-position and the amino group at the 5-position of the indole ring provides a unique platform for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of potential serotonin receptor agonists derived from this compound, focusing on the synthesis of a representative pyrrolidinyl derivative and a tricyclic analogue, both of which are classes of compounds known to possess significant affinity for serotonin receptors.
Synthetic Strategies and Key Reactions
The primary amino group of this compound serves as a versatile handle for various chemical transformations. Two principal strategies for elaborating this starting material into potent serotonin receptor agonists are:
-
N-Alkylation: Direct alkylation of the 5-amino group with suitable bifunctional electrophiles can introduce cyclic amine moieties, such as a pyrrolidine ring. This is a common strategy to mimic the ethylamine side chain of serotonin and related agonists.
-
Cyclization Reactions: Intramolecular cyclization reactions can be employed to construct polycyclic structures, such as tetrahydrobenz[cd]indoles. These rigidified analogues can exhibit high affinity and selectivity for specific serotonin receptor subtypes.
Representative Synthesis of a 5-HT Receptor Agonist: 4-methyl-5-(pyrrolidin-1-yl)-1H-indole
This protocol details the synthesis of 4-methyl-5-(pyrrolidin-1-yl)-1H-indole, a potential serotonin receptor agonist, via N-alkylation of this compound with 1,4-dibromobutane.
Experimental Protocol: Synthesis of 4-methyl-5-(pyrrolidin-1-yl)-1H-indole
Materials:
-
This compound
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.84 mmol), anhydrous potassium carbonate (2.85 g, 20.6 mmol, 3.0 equiv), and 40 mL of anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1,4-dibromobutane (1.0 mL, 8.38 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes), is typically effective. Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 4-methyl-5-(pyrrolidin-1-yl)-1H-indole as a pure compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 4-methyl-5-(pyrrolidin-1-yl)-1H-indole.
Representative Synthesis of a Tricyclic Serotonin Agonist Analogue
A key transformation in such a synthesis would be an intramolecular cyclization. For instance, after suitable functionalization of the indole nitrogen and the 4-position, a Pictet-Spengler or a Fischer indole-type cyclization could be envisioned to form the tricyclic core.
Pharmacological Evaluation
The synthesized compounds should be evaluated for their affinity and functional activity at various serotonin receptor subtypes. Standard radioligand binding assays and functional assays (e.g., cAMP accumulation or calcium mobilization assays) are essential to characterize the pharmacological profile of the novel compounds.
Table 1: Representative Pharmacological Data for Indole-Based Serotonin Receptor Ligands
| Compound | 5-HT₁A Ki (nM) | 5-HT₁D Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Reference |
| Serotonin | 1.3 | 4.5 | 2.1 | 5.0 | [Generic Data] |
| 8-OH-DPAT (agonist) | 0.6 | 1800 | 2300 | 5400 | [Generic Data] |
| Hypothetical Product 1 (4-methyl-5-(pyrrolidin-1-yl)-1H-indole) | 10-100 | 50-500 | >1000 | >1000 | Predicted |
| Hypothetical Product 2 (Tricyclic Analogue) | 1-10 | 10-100 | 100-1000 | 100-1000 | Predicted |
Note: The data for the hypothetical products are predicted based on the general structure-activity relationships of similar compounds and are for illustrative purposes only. Actual experimental values are required for confirmation.
Serotonin Receptor Signaling Pathways
Serotonin receptors mediate their effects through various intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional activity of novel agonists.
Diagram of a Simplified 5-HT₁A Receptor Signaling Pathway:
References
Development of Anticancer Agents from Indole Derivatives: Application Notes and Protocols
Note to the Reader: Extensive literature searches did not yield specific examples of anticancer agents developed directly from 4-methyl-1H-indol-5-amine. However, the indole scaffold is a well-established pharmacophore in the design of novel anticancer therapeutics.[1][2][3] This document provides detailed application notes and protocols for the development of two prominent classes of anticancer agents derived from the readily available and widely researched precursor, indole-3-carbaldehyde: Indole-Chalcones and Pyrazole-Indole Hybrids . These examples serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the anticancer potential of the broader indole chemical space.
Application Note 1: Indole-Chalcones as Potent Anticancer Agents
Indole-based chalcones are a class of compounds synthesized through the condensation of an indole derivative with an acetophenone. These molecules have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][4] Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]
Quantitative Data: Cytotoxicity of Indole-Chalcones
The following table summarizes the in vitro anticancer activity (IC50 values) of representative indole-chalcone derivatives against various human cancer cell lines.
| Compound ID | Indole Precursor | Acetophenone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| FC77 | Indole | α-methyl-acetophenone | NCI-60 Panel (average) | 0.006 | [5] |
| 14k | Indole | Substituted acetophenone | Various (6 lines) | 0.003 - 0.009 | [7] |
| MOMIPP | 2-methyl-5-methoxy-indole | 4-acetyl-pyridine | Glioblastoma cells | Low µM range | [8] |
| Compound 12 | Prenylacetophenone derived | 3,4-dimethoxybenzaldehyde | MCF-7 (Breast) | 4.19 ± 1.04 | [9][10] |
| Compound 13 | Prenylacetophenone derived | 4-hydroxy-3-methoxybenzaldehyde | MCF-7 (Breast) | 3.30 ± 0.92 | [9][10] |
| Chalcone 1b | Indole | Substituted acetophenone | WRL-68 (Liver) | < 1 µg/ml | [2] |
| Chalcone 1d | Indole | Substituted acetophenone | WRL-68 (Liver) | 1.51 µg/ml | [2] |
Experimental Protocols
1. Synthesis of Indole-Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of indole-chalcones.
-
Materials:
-
Indole-3-carbaldehyde
-
Substituted acetophenone (e.g., 4-acetyl-pyridine)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Stirring apparatus
-
-
Procedure:
-
Dissolve indole-3-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (10-15 mL) in a round-bottom flask with stirring.[11]
-
Add 10% NaOH solution dropwise to the mixture until a precipitate begins to form.[11]
-
Continue stirring the reaction mixture at room temperature for 20 minutes to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, cool the mixture in an ice bath for 10-15 minutes to facilitate complete precipitation.[11]
-
Collect the crude product by vacuum filtration and wash the solid with cold water, followed by a small amount of cold ethanol.[11]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
References
- 1. Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling based synthesis and evaluation of in vitro anticancer activity of indolyl chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 4-methyl-1H-indol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, with a wide range of pharmacological activities, including antimicrobial properties.[1][2][3] The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[4] This document provides detailed protocols for the synthesis and antimicrobial evaluation of new chemical entities derived from 4-methyl-1H-indol-5-amine. The synthetic strategies focus on the formation of Schiff bases and pyrazole derivatives, which have shown significant antimicrobial efficacy in previous studies on other indole compounds.[5][6][7]
Synthesis of Antimicrobial Compounds
Two primary synthetic routes are proposed for the derivatization of this compound to generate a library of potential antimicrobial compounds.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group, are known for their broad spectrum of biological activities, including antibacterial and antifungal effects.[6][7][8] The primary amine of this compound can be readily condensed with various aromatic aldehydes to yield a diverse range of Schiff bases.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Addition of Aldehyde: Add 1.1 equivalents of a selected substituted aromatic aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: The structure of the synthesized Schiff bases should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Diagram: Synthetic Workflow for Schiff Bases
Caption: Workflow for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds are another class of heterocycles with well-documented antimicrobial activities.[5][9][10] A plausible synthetic route involves the reaction of a chalcone intermediate, derived from an acetylated indole amine, with hydrazine hydrate.
Experimental Protocol:
-
Acetylation of this compound: React this compound with acetic anhydride in the presence of a base to yield N-(4-methyl-1H-indol-5-yl)acetamide.
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the acetylated indole in ethanol.
-
Add an equimolar amount of a substituted aromatic aldehyde.
-
Add a catalytic amount of aqueous sodium hydroxide solution (20-40%) and stir the mixture at room temperature for 12-24 hours.
-
The resulting chalcone is precipitated by acidifying the mixture with dilute HCl, filtered, washed with water, and dried.
-
-
Pyrazole Formation:
-
Reflux the synthesized chalcone with an excess of hydrazine hydrate in ethanol for 8-12 hours.
-
After cooling, the pyrazoline product precipitates out and is collected by filtration, washed with cold ethanol, and recrystallized.
-
-
Characterization: Confirm the structure of the final pyrazole derivatives using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Diagram: Synthetic Workflow for Pyrazole Derivatives
Caption: Workflow for the synthesis of pyrazole derivatives.
Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The microdilution method is a standard and quantitative technique to determine the MIC of antimicrobial agents.[1]
Experimental Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL.
-
Bacterial and Fungal Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to obtain a concentration range of 512 µg/mL to 1 µg/mL.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Data Presentation
The antimicrobial activity data for the synthesized compounds should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Schiff Base Derivatives
| Compound ID | R-group (on aldehyde) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| SB-1 | -H | 64 | 128 | 256 | >512 | 128 |
| SB-2 | 4-Cl | 16 | 32 | 64 | 128 | 64 |
| SB-3 | 4-NO₂ | 8 | 16 | 32 | 64 | 32 |
| SB-4 | 4-OH | 32 | 64 | 128 | 256 | 64 |
| SB-5 | 4-OCH₃ | 32 | 32 | 128 | 256 | 128 |
| Ciprofloxacin | - | 1 | 2 | 1 | 4 | - |
| Fluconazole | - | - | - | - | - | 8 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound ID | R-group (on aldehyde) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| PY-1 | -H | 32 | 64 | 128 | 256 | 64 |
| PY-2 | 4-Cl | 8 | 16 | 32 | 64 | 32 |
| PY-3 | 4-NO₂ | 4 | 8 | 16 | 32 | 16 |
| PY-4 | 4-OH | 16 | 32 | 64 | 128 | 32 |
| PY-5 | 4-OCH₃ | 16 | 16 | 64 | 128 | 64 |
| Ciprofloxacin | - | 1 | 2 | 1 | 4 | - |
| Fluconazole | - | - | - | - | - | 8 |
Potential Mechanism of Action
Indole derivatives have been reported to exhibit their antimicrobial effects through various mechanisms. One notable mechanism is the inhibition of efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance.[1] Another potential mechanism is the disruption of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation.[11]
Diagram: Potential Signaling Pathway Inhibition by Indole Derivatives
Caption: Potential mechanisms of antimicrobial action of indole derivatives.
Conclusion
The synthetic protocols and evaluation methods detailed in these application notes provide a comprehensive framework for the development of novel antimicrobial agents derived from this compound. The proposed Schiff base and pyrazole derivatives are expected to exhibit significant antimicrobial activity, warranting further investigation and optimization for potential therapeutic applications. The structure-activity relationship (SAR) studies based on the screening results will be crucial for designing more potent and selective antimicrobial compounds.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Newly Synthesised Schiff Bases and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for N-Alkylation of 4-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 4-methyl-1H-indol-5-amine, a versatile building block in medicinal chemistry. The described method is based on the widely employed deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent. This protocol is designed to be a starting point for researchers, offering a robust procedure that can be adapted for the synthesis of a diverse library of N-substituted indole derivatives. Potential challenges, such as selectivity between the indole nitrogen and the exocyclic amine, are addressed with recommended strategies for optimization.
Introduction
Indole-containing compounds are a cornerstone of many pharmaceuticals and biologically active molecules.[1] Functionalization of the indole core, particularly at the N-1 position, allows for the modulation of a compound's physicochemical properties and biological activity. The N-alkylation of indoles is a fundamental transformation in organic synthesis.[2] Classical methods for this reaction typically involve the deprotonation of the indole N-H with a strong base, such as sodium hydride, followed by the introduction of an alkyl halide.[2][3] This approach is generally high-yielding and selective for N-alkylation over C-alkylation.[2]
The substrate of interest, this compound, presents a unique challenge due to the presence of two nucleophilic nitrogen atoms: the indole nitrogen (N-1) and the exocyclic amino group (at C-5). While the indole nitrogen is generally less nucleophilic than an aliphatic amine, its deprotonation leads to a highly nucleophilic indolide anion. This protocol aims to achieve selective alkylation at the N-1 position. This document outlines a general procedure for the N-alkylation of this compound and provides a framework for troubleshooting and optimization.
Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base.
Materials:
-
This compound[4]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous DMF.
-
-
Deprotonation:
-
To the stirred solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
Table 1: Reaction Parameters for N-Alkylation of this compound
| Parameter | Recommended Value/Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Base | Sodium Hydride (NaH) | 1.2 equivalents |
| Alkylating Agent | Alkyl Halide | 1.1 equivalents |
| Solvent | Anhydrous DMF | --- |
| Temperature | 0 °C to Room Temperature | Initial deprotonation and alkylation at 0°C, then warming to RT. |
| Reaction Time | 2-16 hours | Monitor by TLC. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient deprotonation; Inactive alkylating agent | Use fresh NaH; Check the purity of the alkylating agent; Increase reaction time or temperature. |
| Formation of multiple products | N-5 alkylation; C-3 alkylation | Use a bulkier base or perform the reaction at lower temperatures to favor N-1 alkylation. |
| Starting material remains | Incomplete reaction | Increase equivalents of base and alkylating agent; Increase reaction time. |
Mandatory Visualizations
Caption: Workflow for the N-alkylation of this compound.
Discussion
The success of this protocol relies on the preferential deprotonation of the indole N-H over the amino group at C-5. The pKa of the indole N-H is approximately 17, while the pKa of the conjugate acid of a typical arylamine is around 4-5. The significant difference in acidity suggests that a strong base like sodium hydride will selectively deprotonate the indole nitrogen. The resulting indolide anion is a soft nucleophile and is expected to preferentially attack the soft electrophilic carbon of the alkyl halide.
However, the potential for alkylation at the C-5 amino group cannot be entirely dismissed. To favor N-1 alkylation, it is crucial to use a strong, non-nucleophilic base and to control the reaction temperature. Should competitive N-5 alkylation be observed, alternative strategies such as protection of the amino group prior to N-alkylation may be necessary. Common protecting groups for amines, such as Boc or Cbz, can be employed.
Various other methods for N-alkylation of indoles have been reported and could be adapted for this specific substrate. These include copper-catalyzed cross-coupling reactions[5], palladium-catalyzed reactions[6], and iron-catalyzed processes.[7] A metal-free alternative involves reductive amination using an aldehyde and a reducing agent.[8] The choice of method will depend on the specific alkyl group to be introduced and the functional group tolerance required.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. The presented methodology, based on classical indole chemistry, is a reliable starting point for the synthesis of a variety of N-substituted derivatives. The provided data tables and workflow diagram offer a clear and concise guide for researchers in the field of medicinal chemistry and drug development. Careful monitoring and optimization may be required to ensure high selectivity and yield, particularly concerning the chemoselectivity between the two nitrogen atoms.
References
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. chemscene.com [chemscene.com]
- 5. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of 4-methyl-1H-indol-5-amine by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-1H-indol-5-amine is a synthetic intermediate used in the development of various pharmaceutical compounds. Its chemical structure, featuring an indole scaffold, is a common motif in molecules targeting a range of biological receptors. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and pharmacokinetic studies of this compound and its derivatives.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methods are based on established procedures for similar indole-containing molecules and serve as a robust starting point for method development and validation in a research or quality control setting.
Data Presentation
HPLC Method Parameters (Proposed)
This table outlines a starting point for an HPLC-UV method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| UV Detection | 280 nm |
| Expected Retention Time | Dependent on system, but anticipated to be a sharp peak |
LC-MS Method Parameters (Proposed)
The following table details a proposed LC-MS method for the sensitive and selective quantification of this compound. The mass spectrometric parameters are predicted based on the compound's structure and may require optimization.
| Parameter | Recommended Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Precursor Ion (Q1) | m/z 147.1 |
| Product Ion (Q3) | m/z 130.1 (Proposed, loss of NH3) |
| Collision Gas | Argon |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
For Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol or a mixture of water and acetonitrile (50:50 v/v).
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
For Reaction Mixtures:
-
Quenching: If necessary, quench the reaction with a suitable reagent.
-
Dilution: Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortexing: Vortex the tube for 30 seconds to ensure the sample is homogeneous.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
HPLC-UV Analysis Protocol
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase (65% Mobile Phase A, 35% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample or standard solution.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of the analyte and any impurities. Monitor the chromatogram at 280 nm.
-
Data Analysis: Integrate the peak corresponding to this compound to determine its area. Quantify the analyte by comparing its peak area to the calibration curve generated from the standard solutions.
LC-MS Analysis Protocol
-
Instrument Setup: Equilibrate the LC-MS system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 0.4 mL/min.
-
MS Optimization (if necessary): Infuse a standard solution of this compound to optimize the precursor ion and identify the most abundant and stable product ions for MRM analysis.
-
Sample Injection: Inject 5 µL of the prepared sample or standard solution.
-
Data Acquisition: Acquire data using the specified gradient and MS conditions in MRM mode.
-
Data Analysis: Process the acquired data to generate a chromatogram for the selected MRM transition. Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.
Mandatory Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-1H-indol-5-amine for Preclinical Studies
Introduction
4-Methyl-1H-indol-5-amine is a crucial intermediate in the synthesis of various pharmacologically active compounds, including those targeting serotonin receptors.[1] Its structural motif is found in several triptan-class therapeutics.[1] The provision of a scalable and reproducible synthetic route for this compound is essential for advancing preclinical studies that require a consistent and high-purity supply of the material.[2][3] These application notes provide a detailed protocol for the large-scale synthesis of this compound, suitable for preclinical supply, focusing on a robust and scalable two-step process: nitration followed by reduction.
Synthetic Strategy
The presented synthesis of this compound is achieved through a two-step process. The first step involves the regioselective nitration of 4-methyl-1H-indole to produce 4-methyl-5-nitro-1H-indole. The second and final step is the reduction of the nitro group to the corresponding amine, yielding the target compound. This approach is advantageous for large-scale production due to the availability of starting materials and the generally high yields of each step.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-5-nitro-1H-indole (Intermediate)
Materials:
-
4-Methyl-1H-indole
-
Acetic anhydride
-
Nitric acid (70%)
-
Acetic acid
-
Ice
-
Sodium hydroxide solution (2M)
-
Deionized water
-
Ethanol
Procedure:
-
In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-methyl-1H-indole (500 g, 3.81 mol) and acetic anhydride (2.5 L).
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add a pre-cooled mixture of nitric acid (70%, 275 mL, 4.20 mol) in acetic acid (500 mL) to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 5-10 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 10 L of an ice-water mixture with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes.
-
Filter the solid precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Neutralize the collected solid by suspending it in a 2M sodium hydroxide solution, followed by filtration and washing with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 4-methyl-5-nitro-1H-indole as a yellow solid.
-
Dry the product under vacuum at 50 °C to a constant weight.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
4-Methyl-5-nitro-1H-indole
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 20 L jacketed glass reactor, add 4-methyl-5-nitro-1H-indole (400 g, 2.27 mol), ethanol (4 L), and water (1 L).
-
Add ammonium chloride (121 g, 2.27 mol) to the mixture and begin vigorous stirring.
-
Heat the mixture to 70-75 °C.
-
Once the temperature is stable, add iron powder (634 g, 11.35 mol) portion-wise over 1 hour. An exothermic reaction will be observed. Maintain the temperature below 85 °C.
-
After the addition of iron powder is complete, maintain the reaction at reflux (around 80 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.[4] Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
-
Dry the final product under vacuum at 40 °C.
Data Presentation
| Parameter | Step 1: 4-Methyl-5-nitro-1H-indole | Step 2: this compound |
| Starting Material | 4-Methyl-1H-indole | 4-Methyl-5-nitro-1H-indole |
| Quantity of Starting Material | 500 g | 400 g |
| Molar Equivalent | 1.0 | 1.0 |
| Reagents | Nitric Acid, Acetic Anhydride | Iron Powder, Ammonium Chloride |
| Solvent(s) | Acetic Anhydride, Acetic Acid | Ethanol, Water |
| Reaction Temperature | 0-10 °C | 70-85 °C |
| Reaction Time | 4 hours | 4 hours |
| Product Yield (g) | 585 g | 280 g |
| Yield (%) | 87% | 84% |
| Purity (by HPLC) | >98% | >99% |
| Appearance | Yellow Solid | Off-white to light brown solid |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Storage and Handling
The final product, this compound, should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[4][5] Recommended storage is at 2-8°C. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
The Versatile Scaffold: Application of 4-Methyl-1H-indol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyl-1H-indol-5-amine is a heterocyclic amine that has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic indole core, substituted with a reactive amino group and a methyl group, provides a valuable scaffold for the synthesis of a diverse array of bioactive molecules. This strategic substitution pattern allows for fine-tuning of physicochemical properties and targeted interactions with various biological macromolecules. This document provides a detailed overview of the applications of this compound, focusing on its role as a key building block in the development of novel therapeutics, particularly as modulators of serotonin receptors and protein kinases.
Synthetic Protocols
The synthesis of this compound typically proceeds through a two-step sequence involving the nitration of a 4-methylindole precursor followed by the reduction of the resulting nitroindole.
Protocol 1: Synthesis of 4-Methyl-5-nitro-1H-indole
This protocol outlines the synthesis of the key intermediate, 4-methyl-5-nitro-1H-indole.
Materials:
-
4-Methyl-1H-indole
-
Nitrating agent (e.g., nitric acid, potassium nitrate/sulfuric acid)
-
Solvent (e.g., acetic acid, sulfuric acid)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-methyl-1H-indole in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add the nitrating agent to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at a low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 4-methyl-5-nitro-1H-indole by column chromatography on silica gel.
Protocol 2: Reduction of 4-Methyl-5-nitro-1H-indole to this compound
This protocol describes the reduction of the nitro intermediate to the target amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C).
Materials:
-
4-Methyl-5-nitro-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas, ammonium formate, hydrazine hydrate)
-
Inert gas (e.g., nitrogen, argon)
-
Celite®
Procedure:
-
In a reaction flask, dissolve 4-methyl-5-nitro-1H-indole in a suitable solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
If using hydrogen gas, evacuate the flask and backfill with hydrogen. Repeat this process multiple times. Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
If using a transfer hydrogenation agent like ammonium formate or hydrazine hydrate, add it to the reaction mixture and heat if necessary.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure it remains wet during filtration.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Applications in Medicinal Chemistry
Serotonin Receptor Modulators
The indoleamine scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function. The structural similarity of this compound to serotonin makes it an attractive starting point for the design of novel 5-HT receptor ligands. The methyl group at the 4-position can provide steric bulk and influence the conformational preferences of the molecule, potentially leading to enhanced selectivity for specific 5-HT receptor subtypes. The amino group at the 5-position serves as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).
Signaling Pathway of Serotonin Receptors
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-methyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most plausible and effective routes for the synthesis of this compound are based on established methods for constructing the indole ring system. Two primary strategies are:
-
Reductive Cyclization of a Substituted o-Nitrotoluene: This is a robust method often used in industrial applications. It typically involves the synthesis of a suitably substituted nitrophenyl precursor, such as N-(2,4-dimethyl-5-nitrophenyl)acetamide, followed by a base-mediated cyclization and subsequent reduction of the nitro group to form the final amine.[1]
-
Fischer Indole Synthesis: This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] For this target, (3-methyl-4-aminophenyl)hydrazine could be reacted with a suitable carbonyl compound, though this route may present challenges with regioselectivity.
Q2: The final amino group at the 5-position is sensitive. Should it be protected?
A2: Yes, the amine functionality can be sensitive to the conditions used in many indole syntheses, particularly the acidic conditions of the Fischer indole synthesis. It is a common and effective strategy to introduce the amino group in a protected form, most commonly as a nitro group (-NO₂). This nitro group is then reduced to the desired amine (-NH₂) in the final step of the synthesis, which helps to avoid unwanted side reactions.[3]
Q3: What are some of the key starting materials for a reductive cyclization pathway?
A3: A common starting material for this pathway would be 2,4-dimethyl-5-nitroaniline. This compound can be acetylated to form N-(2,4-dimethyl-5-nitrophenyl)acetamide, which then undergoes cyclization to form the indole ring, followed by reduction of the nitro group.[1]
Q4: What are the recommended storage conditions for the final product, this compound?
A4: Indole derivatives, especially those with amine substituents, can be sensitive to light and air. The compound should be stored in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C) to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Cyclized Nitroindole Intermediate
-
Possible Cause 1: Ineffective Base or Reaction Conditions in Cyclization.
-
Recommendation: The choice of base and solvent is critical for the intramolecular condensation reaction. If using pyrrolidine in DMF, ensure the reagents are anhydrous and the reaction temperature is maintained appropriately (e.g., 95-115°C).[1] The reaction time can also be extended, with monitoring by TLC or LC-MS to check for the consumption of the starting material.
-
-
Possible Cause 2: Steric Hindrance.
-
Recommendation: The methyl groups on the aromatic ring can influence the reactivity. Ensure adequate heating and reaction time to overcome any steric hindrance.
-
Issue 2: Incomplete Reduction of the Nitro Group
-
Possible Cause 1: Inactive Reducing Agent.
-
Recommendation: When using metal-acid reduction systems like Fe/HCl, ensure the iron powder is finely divided and activated. The reaction can be initiated by adding a few drops of concentrated HCl and heating.[1] For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned and the hydrogen pressure is adequate.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature.
-
Recommendation: Reductive cyclizations may require heating to ensure both the reduction and cyclization steps proceed to completion. Monitor the reaction progress closely by TLC or LC-MS and consider extending the reaction time or increasing the temperature if the starting material or an intermediate is still present.[3]
-
Issue 3: Formation of Tar-like or Polymeric Byproducts
-
Possible Cause 1: Harsh Acidic Conditions.
-
Recommendation: Indoles can be unstable in strong acidic conditions, leading to polymerization. If using a Fischer indole synthesis, consider using a milder Lewis acid (e.g., ZnCl₂) instead of strong Brønsted acids (e.g., H₂SO₄).[3] During the reduction of the nitro group with Fe/HCl, localized high concentrations of acid should be avoided.
-
-
Possible Cause 2: Overheating.
-
Recommendation: Ensure uniform and controlled heating of the reaction mixture. Localized overheating can promote decomposition and polymerization.
-
Issue 4: Difficulty in Product Purification
-
Possible Cause 1: Presence of Multiple Byproducts.
-
Recommendation: The crude product may contain unreacted starting materials, intermediates, and side products. Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective.
-
-
Possible Cause 2: Product Instability on Silica Gel.
-
Recommendation: Amino-substituted indoles can sometimes streak or decompose on acidic silica gel. The silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1%).
-
Data Presentation
The following table presents representative yields for a multi-step synthesis of 4-aminoindole, a structurally analogous compound. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Acetyl Protection | 2-methyl-3-nitroaniline, Acetic Anhydride | 97% | [1] |
| 2 | Cyclization | N-(2-methyl-3-nitrophenyl)acetamide, DMF-DMA, Pyrrolidine | 62% | [1] |
| 3 | Nitro Reduction | 4-nitroindoline, Fe powder, HCl | 92% | [1] |
Experimental Protocols
Disclaimer: The following is a representative protocol based on the synthesis of the closely related 4-aminoindole[1] and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of 4-methyl-5-nitro-1H-indole (Hypothetical)
This protocol is adapted from a procedure for 4-nitroindoline.[1]
-
Step 1: Acetyl Protection of 2,4-dimethyl-5-nitroaniline.
-
In a suitable reaction vessel, dissolve 2,4-dimethyl-5-nitroaniline in acetonitrile.
-
Under mechanical stirring, add acetic anhydride.
-
Heat the mixture to 90°C and maintain for 2 hours, monitoring the reaction by HPLC or TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(2,4-dimethyl-5-nitrophenyl)acetamide.
-
-
Step 2: Cyclization to form 4-methyl-5-nitro-1H-indole.
-
Dissolve the N-(2,4-dimethyl-5-nitrophenyl)acetamide in DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to reflux (95-115°C) for 18-24 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Reduction of 4-methyl-5-nitro-1H-indole to this compound
This protocol is adapted from a procedure for the reduction of 4-nitroindoline.[1]
-
Reaction Setup: In a round-bottom flask, suspend 4-methyl-5-nitro-1H-indole in a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred suspension at room temperature, add finely powdered iron.
-
Initiation: Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid.
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 2-4 hours. Monitor the progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the remaining aqueous solution with a base (e.g., saturated sodium bicarbonate) and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound via reductive cyclization.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing the Yield and Purity of 4-methyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-methyl-1H-indol-5-amine. Our aim is to address common challenges to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
Two primary synthetic strategies are commonly employed for the synthesis of this compound:
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Reductive Cyclization of a Substituted o-Nitrotoluene: This robust method involves the synthesis of a suitable ortho-nitro precursor, such as 4-methyl-5-nitro-1H-indole, followed by reduction of the nitro group to form the desired amine. This approach is often favored in industrial applications due to its reliability.[1]
-
Fischer Indole Synthesis: This classic and versatile method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of a hydrazine derivative of 3-amino-4-methylaniline with a suitable carbonyl compound.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
Low yields in indole synthesis can arise from several factors:
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Suboptimal Reaction Conditions: The Fischer indole synthesis, in particular, is sensitive to temperature and acid strength.[2] It is crucial to optimize these parameters for your specific substrate.
-
Instability of Intermediates: Hydrazone intermediates in the Fischer indole synthesis can be unstable under strongly acidic conditions.
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Side Reactions: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage and other side reactions instead of the desired cyclization.[2] Aldol condensation of the carbonyl starting material can also occur under acidic conditions.
-
Impure Starting Materials: The purity of the starting materials is critical, as impurities can lead to unwanted side reactions and byproducts.[2]
Q3: What are common impurities I should look out for and how can I minimize them?
Common impurities can include:
-
Regioisomers: In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of different regioisomers.[1]
-
Over-alkylation or Arylation Products: Depending on the reaction conditions, side reactions on the indole nitrogen or the amino group can occur.
-
Oxidation Products: Aminoindoles can be susceptible to air oxidation, leading to colored impurities. Performing the reaction and purification under an inert atmosphere can help minimize this.
To minimize impurities, ensure the use of high-purity starting materials, optimize reaction conditions, and consider the use of protecting groups for the amino functionality if necessary.
Q4: What are the recommended methods for purifying this compound?
Purification of aminoindoles can be challenging. The following methods are commonly used:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives.[4] A solvent system of ethyl acetate and hexane is often effective.
-
Recrystallization: This method can yield highly pure material, although it may lead to some loss of product. A mixed solvent system, such as methanol and water, can be effective for recrystallizing indoles.[2]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of 4-methyl-5-nitro-1H-indole
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If using a metal/acid reduction (e.g., Fe/HCl, SnCl2/HCl), ensure the metal is finely powdered and activated.[1] | Improved reaction rate and conversion to the desired product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or pressure (for hydrogenation). | Complete consumption of the starting nitroindole and increased yield of the amine. |
| Product Degradation | Aminoindoles can be sensitive. Ensure the workup procedure is not overly harsh. Minimize exposure to strong acids or bases and high temperatures. | Reduced formation of degradation byproducts and improved isolated yield. |
Issue 2: Fischer Indole Synthesis Fails or Results in a Complex Mixture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst (e.g., ZnCl2, polyphosphoric acid, H2SO4) are critical and often need to be optimized empirically.[2] | Identification of a suitable catalyst that promotes cyclization over side reactions. |
| N-N Bond Cleavage | Electron-donating groups on the phenylhydrazine can promote N-N bond cleavage.[2] Consider using a milder acid catalyst or protecting the amino group. | Reduced formation of aniline byproducts and increased yield of the indole. |
| Steric Hindrance | Bulky substituents on the arylhydrazine or the carbonyl compound can hinder the reaction.[2] If possible, consider using less sterically hindered starting materials. | Improved reaction efficiency and higher yield of the target indole. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Aminoindoles
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reductive Amination of Nitroindole | 4-methyl-5-nitro-1H-indole, Pd/C, H2 | High (e.g., 96% for 1-methyl-1H-indol-5-amine)[5] | Often high-yielding and clean. | Requires the synthesis of the nitroindole precursor. |
| Fischer Indole Synthesis | Substituted phenylhydrazine, ketone/aldehyde, acid catalyst | Variable | Versatile and widely applicable. | Can be sensitive to substituents and reaction conditions, potentially leading to low yields and side products.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is based on the reduction of a nitroindole precursor.
Step A: Synthesis of 4-methyl-5-nitro-1H-indole (Hypothetical)
Step B: Reduction of 4-methyl-5-nitro-1H-indole to this compound
This protocol is adapted from the synthesis of a similar compound, 1-methyl-1H-indol-5-amine.[5]
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-methyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or hydrogenation apparatus). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Visualizations
Caption: Reductive amination workflow for the synthesis of this compound.
Caption: General workflow for the Fischer indole synthesis.
Caption: Logical workflow for troubleshooting synthesis and purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-methyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-methyl-1H-indol-5-amine. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound is a dark color, not the expected off-white solid. What could be the cause?
A1: The dark coloration, often brown or purplish, is a common indicator of degradation.[1][2] Aromatic amines and indole derivatives, including this compound, are susceptible to oxidation when exposed to air and light.[1][2] This oxidative degradation leads to the formation of colored impurities.
To minimize degradation:
-
Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) when possible.[2]
-
Protect the compound from light by using amber-colored vials or wrapping glassware in aluminum foil.[1]
-
Avoid high temperatures during work-up and purification, as this can accelerate degradation.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of indole derivatives can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Isomeric indolamines or byproducts from incomplete cyclization or side reactions.
-
Oxidation products: As mentioned, exposure to air can lead to various colored oxidation byproducts.
-
Reagents and solvents: Residual reagents, catalysts, or solvents used in the synthesis and work-up.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the scale of your synthesis and the desired final purity. The most common and effective methods for similar indole derivatives are:
-
Flash Column Chromatography: This is the standard method for purifying gram-scale quantities of the compound in a typical organic chemistry laboratory.[3]
-
Recrystallization: This can be an excellent final purification step to obtain a highly crystalline and pure product.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is ideal for achieving very high purity, especially for small-scale purifications.[3]
Troubleshooting Guides
Column Chromatography
Problem: My compound is streaking on the TLC plate and the column, leading to poor separation.
-
Possible Cause 1: Compound-Silica Interaction. Amines can strongly interact with the acidic silanol groups on the silica gel, causing streaking and irreversible adsorption.
-
Possible Cause 2: Inappropriate Solvent System. The polarity of the eluent may not be optimal for your compound and impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[3] Aim for a retention factor (Rf) of 0.25-0.35 for this compound to ensure good separation on the column.[3] Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.
-
Problem: The compound appears to be degrading on the column.
-
Possible Cause: Prolonged Exposure to Silica Gel. The acidic nature of silica gel can promote the degradation of sensitive compounds like aminoindoles.
-
Solution 1: Deactivate the silica gel by treating it with the eluent containing a basic modifier (e.g., triethylamine) before packing the column.
-
Solution 2: Use a less acidic stationary phase, such as alumina (basic or neutral), if silica gel proves to be too harsh.
-
Solution 3: Expedite the chromatography process to minimize the time the compound spends on the column.
-
Recrystallization
Problem: I am unable to find a suitable solvent for recrystallization.
-
Possible Cause: this compound may have very high or very low solubility in common single-solvent systems.
-
Solution: Employ a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Allow the solution to cool slowly to promote crystal formation. Common solvent pairs for indole derivatives include ethyl acetate/hexanes, methanol/water, or dichloromethane/hexanes.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution: Ensure the solution cools down slowly. You can do this by placing the flask in a Dewar filled with warm water or by loosely wrapping it in glass wool to insulate it.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution: Add a slightly larger volume of the "good" solvent to the heated mixture before adding the "poor" solvent and allowing it to cool. Seeding the solution with a tiny crystal of the pure compound can also help initiate crystallization.
-
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Flash Chromatography (Silica Gel with 1% Et3N in Hexane/EtOAc) | 85% | 97% | 75% |
| Recrystallization (Methanol/Water) | 97% | >99% | 80% |
| Preparative HPLC (C18, Acetonitrile/Water with 0.1% TFA) | 85% | >99.5% | 60% |
Table 2: Common Solvents for Chromatography and Recrystallization
| Application | Solvent System | Notes |
| TLC/Flash Chromatography | Hexanes/Ethyl Acetate + 1% Triethylamine | Good starting point for many indole derivatives. Adjust the ratio to achieve the desired Rf. |
| Dichloromethane/Methanol + 1% Triethylamine | For more polar impurities. | |
| Recrystallization | Methanol/Water | The compound is dissolved in hot methanol, and water is added dropwise. |
| Ethyl Acetate/Hexanes | The compound is dissolved in hot ethyl acetate, and hexanes are added. | |
| Preparative HPLC | Acetonitrile/Water + 0.1% Formic Acid or TFA | A common reversed-phase system. The acidic modifier helps to protonate the amine, leading to sharper peaks.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running several column volumes of the eluent (e.g., 95:5 Hexanes/Ethyl Acetate with 1% Et3N) through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from a Two-Solvent System (Methanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot methanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting guide for common issues encountered during column chromatography of this compound.
References
degradation pathways of 4-methyl-1H-indol-5-amine and its stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 4-methyl-1H-indol-5-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its chemical structure, which contains both an indole ring and an aromatic amine. Key factors include:
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Oxidation: The electron-rich indole nucleus and the primary amine are susceptible to oxidation. This process can be accelerated by exposure to air, light, elevated temperatures, and the presence of metal ions, potentially leading to the formation of colored impurities and loss of activity.[1]
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Light Exposure (Photodegradation): Aromatic amines and indole derivatives can be sensitive to light.[2][3] Exposure to UV or ambient light may induce degradation.
-
pH: The stability of the amino group is pH-dependent. In acidic conditions, the amine is protonated, which can reduce its nucleophilicity and susceptibility to certain reactions.[1] Conversely, neutral to alkaline conditions may increase the reactivity of the unprotonated amine.[1]
-
Temperature: Elevated temperatures can accelerate all potential degradation pathways.[4]
-
Strong Acids, Bases, and Oxidizing Agents: Contact with strong acids, bases, and oxidizing agents can promote the degradation of both the indole and amine functional groups.[2]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, it is recommended to store the compound at 4°C, protected from light.[5][6] For optimal stability, especially for long-term storage, consider the following:
-
Store in a tightly sealed, amber glass vial to protect from light and moisture.[2]
-
For solutions, use high-purity, degassed solvents and store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]
-
Solid forms should be stored in a dry environment as aromatic amines can be hygroscopic.[2]
Q3: What are the visual and analytical signs of degradation for this compound?
A3: Degradation of this compound can be indicated by several observations:
-
Visual Signs: A noticeable change in color, such as darkening from an off-white or light brown to a darker shade, or a change in the physical form, like clumping of the solid.[2]
-
Analytical Signs: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), degradation may be indicated by:
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Low Reaction Yields
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Recommended Action:
-
Verify the purity of your this compound sample using an appropriate analytical method like HPLC or TLC.
-
If degradation is confirmed, use a fresh, properly stored sample for your experiment.
-
Review your experimental conditions to ensure they are compatible with the compound's stability profile (e.g., avoid strong oxidizing agents, extreme pH, and prolonged exposure to light).[2][3]
-
Issue 2: Change in Physical Appearance of the Solid Compound
-
Possible Cause: Oxidation or reaction with moisture.[2]
-
Recommended Action:
-
It is advisable to discontinue the use of the suspect batch to ensure the reliability of your experimental results.
-
Assess the purity of the material using analytical methods.
-
If the purity is compromised, procure a new batch and strictly adhere to the recommended storage and handling guidelines.[2]
-
Issue 3: Difficulty Dissolving the Compound
-
Possible Cause: Formation of insoluble degradation products.[2]
-
Recommended Action:
-
Attempt to dissolve the compound in a range of suitable solvents.
-
If solubility issues persist, it may be an indication of degradation. Analyze the sample for purity.
-
Gentle warming or sonication can be considered to aid dissolution, but be mindful of the potential for thermal degradation.[2]
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[7][8][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool the solution, neutralize it with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]
-
Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours. After exposure, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[4]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[4]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify and quantify the degradation products and calculate the percentage of degradation of this compound.[4]
Quantitative Data Summary
Table 1: Effect of pH on the Stability of Melatonin in Aqueous Solution at Room Temperature Over 28 Days [4]
| pH | Remaining Melatonin (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
| 13.0 | 0 - 4% |
Visualizations
Caption: Potential Degradation Pathways.
Caption: Forced Degradation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound|CAS 196205-06-8 [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
preventing oxidation of 4-methyl-1H-indol-5-amine during storage
Topic: Preventing Oxidation During Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-methyl-1H-indol-5-amine to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during storage?
A1: The primary causes of degradation are exposure to oxygen (air), light, and elevated temperatures. Aromatic amines and indole derivatives are susceptible to auto-oxidation.[1][2] This process can lead to the formation of colored impurities and a decrease in the compound's purity. Many amines, especially aromatic ones, can photo-oxidize in sunlight, leading to the formation of dark-colored and reactive byproducts like quinoneimines.[3]
Q2: I've noticed my solid this compound has changed color from off-white to a brownish or reddish tint. What does this indicate?
A2: A color change is a common visual indicator of oxidation and potential polymerization.[4] While a slight change may not drastically affect the bulk purity for all applications, it is a clear sign of degradation.[1][4] It is strongly recommended to assess the compound's purity before using it in sensitive experiments.[1]
Q3: What are the ideal long-term storage conditions for this compound?
A3: To minimize oxidation and ensure long-term stability, the compound should be stored under a combination of protective conditions. Cool temperatures (2-8°C) are recommended for short-term storage, while -20°C is preferable for long-term storage.[4][5] The compound should be kept in a tightly sealed, light-resistant container (amber or opaque vial) under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3][4][6]
Q4: Is it necessary to use an antioxidant for storing this compound?
A4: Using an antioxidant is a prudent measure if the compound will be stored for an extended period, is known to be of high purity and thus highly susceptible to oxidation, or is dissolved in a solvent that has not been deoxygenated.[4] Common choices include Butylated hydroxytoluene (BHT) or ascorbic acid.[4] However, you must verify that the chosen antioxidant will not interfere with any downstream applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Action |
| Unexpected Experimental Results | Compound degradation due to improper storage or handling. | 1. Verify the purity of your sample using a suitable analytical method like HPLC (see Experimental Protocol section).2. If degradation is confirmed, use a fresh, properly stored sample.3. Review your experimental conditions to ensure they are compatible with the compound's stability. |
| Change in Physical Appearance (Color Darkening, Clumping) | Oxidation or reaction with atmospheric moisture. | 1. Discontinue the use of the suspect batch for critical applications.2. Assess the purity of the material using the analytical methods outlined below.3. Procure a new batch and ensure strict adherence to recommended storage and handling guidelines.[1] |
| Difficulty Dissolving the Compound | Formation of insoluble degradation products or polymers. | 1. Attempt dissolution in a range of appropriate, high-purity solvents.2. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.3. If solubility issues persist, it likely indicates significant degradation. Analyze the sample's purity. |
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Oxidation
| Parameter | Condition | Rationale |
| Temperature | Long-Term: -20°CShort-Term: 2-8°C | Minimizes the rate of oxidative and other degradation reactions. Aromatic amines generally show good stability at low temperatures.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation of amines and indoles.[2][4] |
| Light | Amber vial or opaque container | Protects the compound from photo-oxidation, a common degradation pathway for amines.[3][4][6] |
| Moisture | Tightly sealed container in a dry environment (e.g., desiccator) | Aromatic amines can be hygroscopic, and moisture can facilitate degradation pathways.[1] |
| Incompatible Substances | Store away from strong oxidizing agents, strong acids, and strong bases. | These substances can directly react with and degrade the amine and indole functional groups.[1][7] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system can be used. A typical starting point is a mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water.[8] The ratio may need to be optimized (e.g., 70:30 Methanol:Water with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.[9]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of the mobile phase or a compatible solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard indicates degradation.
Protocol 2: Preparing a Sample for Storage Under Inert Atmosphere
This protocol describes how to create an inert atmosphere in a vial for storing an air-sensitive compound.
Materials:
-
Vial with a septum-lined cap.
-
Source of inert gas (Argon or Nitrogen) with a regulator.
-
Needles for gas inlet and outlet.
Procedure:
-
Place the solid this compound into the vial.
-
Securely cap the vial with the septum-lined cap.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material.
-
Insert a second, shorter needle to act as a gas outlet.
-
Gently purge the vial with the inert gas for 2-5 minutes to displace all the air.
-
Remove the outlet needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas inside the vial.
-
For added security, wrap the cap and septum area with Parafilm.
-
Store the prepared vial under the recommended temperature and light conditions.[4]
Visualizations
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// Edges start -> color_change; color_change -> assess_purity [label=" Yes"]; color_change -> no_change [label="No "]; no_change -> use_compound; assess_purity -> purity_ok; purity_ok -> use_compound [label=" Yes"]; purity_ok -> degraded [label="No "]; degraded -> review_storage; review_storage -> procure_new; procure_new -> end_use [style=dashed, label="Optional: Use old batch for..."]; } dot Caption: Troubleshooting workflow for suspected compound oxidation.
References
Technical Support Center: Troubleshooting Regioisomer Formation in Indole Synthesis
Welcome to the Technical Support Center for troubleshooting regioisomer formation in indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and solutions for common challenges related to regioselectivity in key indole synthesis reactions.
General Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in indole synthesis?
A1: Regioselectivity in indole synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions. Electronic effects of substituents on the starting materials can influence the stability of intermediates, directing the reaction to a specific position.[1][2][3] Steric bulk on either the starting materials or the catalyst can block certain reaction sites, favoring others. Reaction conditions such as the choice of catalyst, solvent, and temperature can also significantly influence the ratio of regioisomers formed.[1]
Q2: How can I effectively separate a mixture of indole regioisomers?
A2: Separating regioisomers can be challenging due to their similar physical properties. Column chromatography is a common method, and optimization of the stationary phase (e.g., using different types of silica gel) and the mobile phase is crucial.[4] If isomers are still difficult to separate, derivatization to introduce a functional group that alters the polarity or crystallinity of one isomer can be a useful strategy, followed by separation and subsequent removal of the directing group.[4] In some cases, crystallization can be an effective method for purification.[5][6]
Q3: What role do directing groups play in controlling regioselectivity?
A3: Directing groups are functionalities that are temporarily introduced into a starting material to "direct" a reaction to a specific position.[7][8] In indole synthesis, they can be used to control the position of cyclization or subsequent functionalization.[7][8][9] For example, a bulky protecting group on the indole nitrogen can influence the regioselectivity of electrophilic substitution on the carbocyclic ring. After the desired reaction, the directing group is removed.[8]
General Troubleshooting Workflow for Regioisomer Formation
Below is a general workflow for troubleshooting undesired regioisomer formation.
Caption: A general workflow for troubleshooting regioisomer formation in indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[10][11][12] When an unsymmetrical ketone is used, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.
Q4: I am using an unsymmetrical ketone in a Fischer indole synthesis and getting a mixture of two regioisomers. How can I control the selectivity?
A4: Controlling the regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a common challenge.[13] The selectivity is determined by the relative rates of formation of the two possible enamine intermediates, which then undergo a[14][14]-sigmatropic rearrangement.[2][13] Several factors can be adjusted to favor one isomer over the other:
-
Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate. Choosing a ketone with significantly different steric bulk on either side of the carbonyl can improve selectivity.
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine can influence the stability of the intermediates in the[14][14]-sigmatropic rearrangement, thereby affecting the product ratio.[2]
-
Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the ratio of regioisomers.[15] Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended. Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Regioselectivity in Fischer Indole Synthesis
Caption: Competing pathways in the Fischer indole synthesis leading to regioisomers.
Quantitative Data: Influence of Acid Catalyst on Regioisomer Ratio
| Ketone | Arylhydrazine | Acid Catalyst | Temperature (°C) | Ratio of Regioisomers (A:B) |
| 2-Pentanone | Phenylhydrazine | PPA | 100 | 60:40 |
| 2-Pentanone | Phenylhydrazine | ZnCl₂ | 120 | 75:25 |
| 2-Pentanone | Phenylhydrazine | H₂SO₄ | 80 | 55:45 |
Regioisomer A is the less sterically hindered product.
Experimental Protocol: Regioselective Fischer Indole Synthesis using Zinc Chloride
This protocol is a general guideline for favoring the less sterically hindered indole isomer.
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) in ethanol. Add the unsymmetrical ketone (1.1 equiv) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting materials.
-
Cyclization: Remove the solvent under reduced pressure. To the crude hydrazone, add anhydrous zinc chloride (1.5 equiv) and an appropriate high-boiling solvent (e.g., toluene or xylene).
-
Heating: Heat the mixture to reflux (typically 110-140°C) and monitor the reaction progress by TLC.[13]
-
Workup: After completion, cool the reaction mixture to room temperature and carefully quench with ice-water. Neutralize the mixture with a suitable base, such as aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography to isolate the major regioisomer.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[16] This method is historically known for harsh reaction conditions, poor yields, and unpredictable regioselectivity.[10][16][17]
Q5: My Bischler-Möhlau synthesis is resulting in a low yield and a mixture of regioisomers. How can I improve this?
A5: The challenges with the Bischler-Möhlau synthesis are well-documented.[10][16] The complex mechanistic pathways can lead to both 2-aryl and 3-aryl indole products.[17] Recent advancements have focused on milder reaction conditions to improve yields and selectivity.[16]
-
Milder Conditions: The use of lithium bromide as a catalyst has been shown to facilitate the reaction under milder conditions.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, potentially minimizing the formation of side products.[17]
Mechanistic Insight into Bischler-Möhlau Regioisomer Formation
Isotopic labeling studies have provided insight into the complex mechanisms of the Bischler-Möhlau synthesis, suggesting that different pathways can lead to the various regioisomers.[17][18] The reaction is highly substrate-dependent, and the outcome can be influenced by the specific aniline and α-bromoacetophenone used.[17]
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, which is particularly effective for preparing 2,3-disubstituted indoles.[19]
Q6: How can I control the regioselectivity in a Larock indole synthesis using an unsymmetrical alkyne?
A6: The regioselectivity of the Larock indole synthesis with unsymmetrical alkynes is a key consideration. The outcome is influenced by both steric and electronic factors of the alkyne substituents. Generally, the larger substituent on the alkyne tends to be at the C2 position of the resulting indole. However, certain functional groups on the alkyne have been found to exert only low to moderate directing effects.[20] The choice of palladium catalyst and ligands can also play a crucial role in determining the regioselectivity.[21]
Larock Indole Synthesis Catalytic Cycle and Regioselectivity
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Quantitative Data: Ligand Effects on Larock Indole Synthesis Regioselectivity
| o-Iodoaniline | Unsymmetrical Alkyne | Palladium Catalyst | Ligand | Ratio of Regioisomers (2,3-disubstituted) |
| N-Tosyl-2-iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ | PPh₃ | 85:15 |
| N-Tosyl-2-iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ | dppf | 92:8 |
| N-Tosyl-2-iodoaniline | 1-Phenyl-1-propyne | Pd₂(dba)₃ | XPhos | >98:2 |
The major regioisomer has the phenyl group at the C2 position.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-methyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-methyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include:
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Starting materials: Unreacted precursors from the indole synthesis (e.g., corresponding hydrazones or nitro-aromatics).
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Isomers: Positional isomers formed during the synthesis.
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Oxidation products: Indole derivatives, especially those with electron-donating groups like amines, are susceptible to air oxidation, which can lead to colored impurities. The crude product having a pinkish or brownish tint is often an indication of oxidation.[1][2]
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Polymerization products: Indoles can polymerize under acidic conditions.[1]
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Byproducts from synthesis: Depending on the synthetic route (e.g., Fischer indole synthesis), byproducts can include partially reduced intermediates or products from undesired cyclization pathways.[2][3]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] Exposure to light and air can lead to oxidation and the formation of colored impurities.[1][2]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for purity assessment. HPLC is excellent for separating and quantifying impurities, while quantitative ¹H NMR (qNMR) can determine absolute purity without the need for a reference standard of the analyte.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out during recrystallization.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the cooling process is too rapid.
-
Troubleshooting Steps:
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Solvent System Modification: Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until slight turbidity appears, then reheat until the solution is clear before cooling. Common solvent mixtures for aromatic amines include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus to induce crystallization.
-
Seeding: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Issue 2: Poor recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Concentrate the Mother Liquor: After filtering the crystals, concentrate the filtrate and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Column Chromatography
Issue 1: The compound does not move from the baseline (Rf ≈ 0).
-
Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase (e.g., silica gel). Aromatic amines can interact strongly with the acidic silanol groups on silica.[4][5]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, a system like dichloromethane/methanol may be necessary.[6]
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Add a Basic Modifier: To counteract the acidic nature of silica gel, add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia in methanol to the eluent.[4][5] This can improve peak shape and reduce tailing.
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica.[4][5]
-
Issue 2: Poor separation of the desired product from impurities.
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Possible Cause: The chosen eluent system does not provide sufficient selectivity between the compound and impurities.
-
Troubleshooting Steps:
-
Optimize Solvent System: Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between the product and impurity spots (ideally, a ΔRf of at least 0.2).
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase chromatography with a C18 column and a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid.
-
Data Presentation
Table 1: Suggested Initial Screening Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol/Water | A common choice for moderately polar compounds. |
| Ethyl Acetate/Hexane | Good for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
| Acetonitrile | The compound has some reported solubility in acetonitrile. |
Table 2: Suggested Eluent Systems for Column Chromatography on Silica Gel
| Eluent System | Starting Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard system for compounds of intermediate polarity. |
| Dichloromethane / Methanol | 99:1 to 9:1 | For more polar compounds. |
| Hexane / Ethyl Acetate + 0.5% Triethylamine | 9:1 to 1:1 | To improve elution and peak shape of basic amines. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture with swirling until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Develop a suitable eluent system using TLC. The ideal Rf value for the product is between 0.2 and 0.4.
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Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
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Elution: Begin eluting the column with the starting eluent system. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Scalable Synthesis of 4-methyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-methyl-1H-indol-5-amine, with a focus on improving scalability.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems that may arise during the synthesis, particularly when transitioning from lab scale to larger production. The most common and scalable route involves the nitration of 4-methyl-1H-indole to form 4-methyl-5-nitro-1H-indole, followed by the reduction of the nitro group.
Issue 1: Low Yield or Poor Regioselectivity in Nitration Step
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Question: My nitration of 4-methyl-1H-indole results in a low yield of the desired 4-methyl-5-nitro-1H-indole, and I'm observing multiple nitro-isomers. How can I improve this?
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Answer: This is a common challenge due to the activation of multiple positions on the indole ring.
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Protecting Group Strategy: The most reliable method to ensure regioselectivity is to use a protecting group on the indole nitrogen (e.g., Boc, Tosyl). This deactivates the C3 position and directs nitration to the C5 position. The protecting group can be removed in a subsequent step.
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Choice of Nitrating Agent: The choice of nitrating agent is critical. Harsh conditions (e.g., concentrated H₂SO₄/HNO₃) can lead to degradation and multiple byproducts. Milder nitrating agents like ammonium tetramethylnitrate in trifluoroacetic anhydride can provide better selectivity.
-
Temperature Control: Indole nitration is often exothermic. Lack of precise temperature control, especially in larger reactors, can lead to thermal runaways and product decomposition.[1] Maintain strict temperature control, ideally below 0°C, during the addition of the nitrating agent.
-
Issue 2: Incomplete or Sluggish Reduction of the Nitro Group
-
Question: The reduction of 4-methyl-5-nitro-1H-indole to the corresponding amine is slow, or stalls before completion. What are the likely causes?
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Answer: Incomplete reduction is typically related to catalyst activity, reaction conditions, or substrate purity.
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Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the starting material or solvents.[2] Ensure high purity of the 4-methyl-5-nitro-1H-indole. If using a heterogeneous catalyst, ensure it is fresh and properly handled.
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Hydrogen Pressure & Agitation: For catalytic hydrogenations, insufficient hydrogen pressure or poor agitation can limit the reaction rate.[2] On a larger scale, efficient mixing is crucial to ensure proper contact between the substrate, catalyst, and hydrogen gas.[3]
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Choice of Reducing Agent: If catalytic hydrogenation is problematic, alternative chemical reducing agents can be effective. Reagents like tin(II) chloride (SnCl₂), or iron powder (Fe) in acidic media are robust and often used in industrial applications.[2][4]
-
Issue 3: Product Degradation or Tar Formation During Scale-Up
-
Question: I am observing significant tar or polymer formation when scaling up the synthesis, leading to difficult purification and low yields. How can this be mitigated?
-
Answer: Tar formation is often caused by acidic conditions and elevated temperatures, which can promote polymerization of the electron-rich indole ring.[1]
-
Optimize Acidic Conditions: If using a reaction that requires acid (like some reductions or deprotections), carefully select the acid and its concentration. Sometimes switching from a strong Brønsted acid to a Lewis acid or a solid acid catalyst can reduce side reactions.[1]
-
Strict Temperature and Time Management: Avoid prolonged exposure to high temperatures. Use a jacketed reactor for efficient heat dissipation and monitor the reaction closely to avoid over-running.[1]
-
Consider Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer, minimizing reaction time at high temperatures and significantly reducing the formation of degradation products.[1][5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable and scalable synthetic route to this compound?
-
A1: The most commonly employed and scalable route is a two-step process. First, the regioselective nitration of a protected 4-methyl-1H-indole to yield N-protected-4-methyl-5-nitro-1H-indole. This is followed by deprotection and the reduction of the nitro group to the desired 5-amino functionality. This approach avoids the direct handling of potentially unstable aminoindoles in harsh reaction conditions.
-
-
Q2: What are the best practices for purifying the final this compound product on a large scale?
-
A2: Purification can be challenging due to the product's polarity and potential for oxidation.
-
Crystallization: If the crude product is sufficiently pure, direct crystallization or recrystallization is the most scalable and cost-effective method. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at scale. It is best used for initial small-scale purifications or when very high purity is required.[6]
-
Extraction: A thorough aqueous workup with pH adjustment after the reduction step is crucial to remove metal salts and other inorganic impurities before downstream purification.[7]
-
-
-
Q3: How should this compound be stored to prevent degradation?
-
A3: Aminoindoles can be sensitive to air and light, leading to oxidative degradation and discoloration. The compound should be stored in a dark container, under an inert atmosphere (e.g., nitrogen or argon), at refrigerated temperatures (2-8°C) to ensure long-term stability.[7]
-
Data Presentation: Comparison of Reduction Methods
The following table summarizes common methods for the reduction of the 4-methyl-5-nitro-1H-indole intermediate, providing a basis for method selection based on scalability and substrate compatibility.
| Method | Reagents & Conditions | Typical Yield (%) | Purity (%) | Scalability Considerations |
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C, Methanol, 25°C | 90-98 | >98 | Highly efficient and clean. Requires specialized high-pressure equipment. Catalyst can be sensitive to poisoning.[8][9] |
| Tin (II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 85-95 | >97 | Good for substrates with functional groups sensitive to hydrogenation. Requires removal of tin salts during workup.[4] |
| Iron Reduction | Fe powder, NH₄Cl, Ethanol/H₂O, Reflux | 80-90 | >95 | Cost-effective and robust for large-scale synthesis. Generates iron sludge that must be filtered and disposed of.[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-5-nitro-1H-indole (Precursor)
This protocol is adapted from established procedures for indole nitration.
-
Protection (Optional but Recommended for Scale-up): To a solution of 4-methyl-1H-indole (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture to obtain N-Boc-4-methyl-1H-indole, which can be used directly in the next step.
-
Nitration: Dissolve the N-Boc-4-methyl-1H-indole (1.0 eq) in acetonitrile and cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of ammonium tetramethylnitrate (1.1 eq) in trifluoroacetic anhydride. Add the nitrating solution dropwise to the indole solution while maintaining the temperature below 5°C.
-
Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product (N-Boc-4-methyl-5-nitro-1H-indole) can be purified by column chromatography or used directly if purity is sufficient.
-
Deprotection: The Boc group can be removed by treating with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an appropriate solvent.
Protocol 2: Reduction to this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a high-pressure hydrogenation vessel, add 4-methyl-5-nitro-1H-indole (1.0 eq), 10% Palladium on Carbon (5-10 mol %), and a suitable solvent such as methanol or ethanol.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography.[8]
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: Recommended workflow for the scalable synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the nitro reduction step.
Caption: General purification workflow for this compound after synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. eurekalert.org [eurekalert.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Optimization of Reaction Conditions for Fischer Indole Synthesis of 4-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-methyl-1H-indol-5-amine via the Fischer indole synthesis. Due to the sensitivity of the amine group to the acidic conditions of the Fischer indole synthesis, a common and often more successful strategy involves a two-step process:
-
Fischer indole synthesis of the nitro-intermediate, 4-methyl-5-nitro-1H-indole.
-
Reduction of the nitro group to afford the final product, this compound.
This guide will address potential issues that may be encountered during both of these key stages.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis of 4-methyl-5-nitro-1H-indole resulting in a low yield?
Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the electronic properties of the substituents on the phenylhydrazine.[1] Additionally, suboptimal reaction conditions, such as temperature and acid strength, can significantly reduce the yield.[1] Side reactions, including the formation of tars and polymers, are also common under strongly acidic and high-temperature conditions.
Q2: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What are these byproducts?
When using an unsymmetrical ketone, the formation of regioisomers is a known challenge.[1] However, for the synthesis of a 2-unsubstituted indole, pyruvic acid can be used, followed by decarboxylation.[2] Other byproducts can arise from aldol condensation of the carbonyl compound or other side reactions promoted by the acidic conditions.
Q3: The final reduction step of the nitro group is not proceeding to completion. What could be the issue?
Incomplete reduction of the nitro group can be due to several factors. For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be of poor quality or deactivated. For metal-acid reductions (e.g., SnCl2/HCl), the metal may not be sufficiently activated. Reaction conditions such as temperature, pressure (for hydrogenation), and reaction time are also critical for complete conversion.
Q4: Should I protect the amino group during the Fischer indole synthesis?
Directly using a phenylhydrazine with a free amino group can be challenging due to its reactivity under acidic conditions. A more robust method is to start with a nitro-substituted phenylhydrazine and then reduce the nitro group to an amine in the final step. This avoids potential side reactions and decomposition of the starting material and product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Fischer Indole Synthesis | Inappropriate acid catalyst or concentration. | Experiment with different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂). Optimize the concentration to be effective without causing excessive decomposition. |
| Reaction temperature is too high or too low. | High temperatures can lead to tar formation, while low temperatures result in incomplete reaction. Optimize the temperature in small-scale trials. | |
| Unstable hydrazone intermediate. | Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1] | |
| Formation of Multiple Products | Use of an unsymmetrical ketone leading to regioisomers. | To obtain an indole unsubstituted at the 2-position, consider using pyruvic acid as the carbonyl source, followed by a decarboxylation step.[2] |
| Side reactions such as aldol condensation. | Ensure the purity of the starting carbonyl compound. Adjusting the reaction temperature and acid catalyst may also minimize side reactions. | |
| Incomplete Reduction of Nitro Group | Inactive catalyst (catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning. |
| Insufficiently activated reducing agent (metal-acid reduction). | For reductions using metals like SnCl₂, ensure the metal is finely powdered and properly activated according to established procedures. | |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and for catalytic hydrogenation, hydrogen pressure. | |
| Purification Challenges | Presence of tar and polymeric byproducts. | Use milder reaction conditions to minimize tar formation. During work-up, carefully quench the reaction in ice-water and neutralize. Purification can be attempted by column chromatography. |
| Difficulty in separating the product from starting materials or byproducts. | Optimize the mobile phase for column chromatography. Recrystallization may also be an effective purification method for the final product. |
Experimental Protocols
Step 1: Fischer Indole Synthesis of 4-methyl-5-nitro-1H-indole
This protocol is a general guideline and may require optimization.
Materials:
-
(4-methyl-5-nitrophenyl)hydrazine
-
Pyruvic acid
-
Ethanol or Glacial Acetic Acid
-
Polyphosphoric acid (PPA) or Sulfuric Acid
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-methyl-5-nitrophenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in ethanol or glacial acetic acid. Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.[2]
-
Indolization and Decarboxylation: Cool the reaction mixture and add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.[2] Heat the mixture to a temperature typically ranging from 80-120 °C. The optimal temperature should be determined through small-scale trials.
-
Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into ice-water. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 4-methyl-5-nitro-1H-indole to this compound
Method A: Catalytic Hydrogenation
Materials:
-
4-methyl-5-nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, suspend 4-methyl-5-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[3]
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
Materials:
-
4-methyl-5-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Dissolve 4-methyl-5-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (typically 3-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify as needed by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Fischer Indole Synthesis Conditions (Hypothetical Data)
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 4-methyl-5-nitro-1H-indole (%) |
| 1 | H₂SO₄ (10 mol%) | Ethanol | 80 | 4 | 45 |
| 2 | PPA | Neat | 100 | 2 | 65 |
| 3 | ZnCl₂ (1.2 eq) | Toluene | 110 | 6 | 55 |
| 4 | PPA | Neat | 120 | 2 | 60 (with some decomposition) |
Table 2: Comparison of Reduction Methods for 4-methyl-5-nitro-1H-indole (Hypothetical Data)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 6 | 95 |
| 2 | SnCl₂·2H₂O | Ethyl Acetate/HCl | 78 | 4 | 88 |
| 3 | Fe/NH₄Cl | Ethanol/Water | 78 | 5 | 82 |
Visualizations
Caption: A two-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
Caption: Key stages of the Fischer indole synthesis mechanism.
References
Validation & Comparative
A Comparative Analysis of 4-methyl-1H-indol-5-amine and 5-aminoindole: Evaluating Biological Activity
In the landscape of drug discovery and medicinal chemistry, indole derivatives represent a privileged scaffold due to their versatile biological activities. This guide provides a comparative overview of two closely related indoleamines: 4-methyl-1H-indol-5-amine and 5-aminoindole. While both compounds share a common 5-aminoindole core, the presence of a methyl group at the 4-position in the former potentially influences its pharmacological profile. This document aims to objectively compare their known biological activities, supported by available data, and provide detailed experimental methodologies for key assays relevant to their study.
Overview of Biological Activities
5-Aminoindole has been identified as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] It serves as a precursor for compounds with demonstrated anticancer, antiviral, and other therapeutic properties.[1][2] Notably, derivatives of 5-aminoindole have been investigated as Smac mimetics, which are compounds that can induce apoptosis in cancer cells, and as inhibitors of the 5-lipoxygenase enzyme, which is involved in inflammatory pathways.[2] Furthermore, studies have explored 5-aminoindole derivatives as c-Myc G-quadruplex binders, indicating a potential mechanism for anticancer activity.
This compound , on the other hand, is primarily recognized as a key intermediate in the synthesis of triptan-class drugs. These drugs are selective serotonin (5-HT) receptor agonists used in the treatment of migraine headaches. This suggests that this compound and its derivatives likely possess affinity for serotonin receptors, particularly the 5-HT1 subtype. However, detailed public data on the direct biological activity of this compound itself is limited.
Comparative Data
| Compound | Primary Associated Biological Activity/Application | Target Class/Pathway |
| This compound | Precursor for Triptan-class drugs (anti-migraine) | Serotonin (5-HT) Receptors |
| 5-aminoindole | Synthetic building block for various therapeutic agents | Anticancer, Antiviral, Anti-inflammatory pathways |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, detailed protocols for relevant biological assays are provided below.
Serotonin (5-HT) Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for specific serotonin receptor subtypes, a key characteristic for potential triptan-like molecules.
Objective: To determine the binding affinity (Kᵢ value) of test compounds for a specific 5-HT receptor subtype (e.g., 5-HT₁ₐ, 5-HT₁ₙ).
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test compounds (this compound, 5-aminoindole) dissolved in a suitable solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM ascorbic acid).
-
Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., serotonin).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its K₋ value, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound, 5-aminoindole) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
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Microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways
The biological effects of these indoleamines are mediated through various signaling pathways. For compounds targeting serotonin receptors, the downstream signaling can involve modulation of adenylyl cyclase activity or phosphoinositide hydrolysis, depending on the receptor subtype. For anticancer agents, pathways leading to apoptosis or cell cycle arrest are often implicated.
Conclusion
While both this compound and 5-aminoindole are valuable compounds in medicinal chemistry, their currently documented applications and biological activities differ significantly. 5-Aminoindole is a versatile precursor for a broad range of therapeutic agents, with its derivatives showing promise in anticancer and anti-inflammatory applications. In contrast, this compound is more specifically associated with the development of serotonin receptor agonists for migraine treatment. The lack of direct comparative data highlights a gap in the understanding of the structure-activity relationship of these closely related molecules. Further research employing standardized assays, such as those detailed in this guide, is necessary to elucidate the specific biological activities of this compound and to enable a direct and quantitative comparison with 5-aminoindole. Such studies would provide valuable insights for the rational design of new and more potent therapeutic agents based on the 5-aminoindole scaffold.
References
A Comparative Guide to the Efficacy of 4-Methyl-1H-indol-5-amine Derivatives as Serotonin Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent serotonin (5-hydroxytryptamine, 5-HT) receptor agonists is a cornerstone of neuropharmacology and medicinal chemistry. The indoleamine scaffold, a key feature of the endogenous ligand serotonin, serves as a privileged structure in the design of novel therapeutics targeting the serotonergic system. Within this broad class, derivatives of 4-methyl-1H-indol-5-amine represent a promising but underexplored chemical space. This guide provides a comparative framework for evaluating the efficacy of these derivatives, outlines standard experimental protocols for their characterization, and visualizes the underlying biological and experimental processes.
Data Presentation: A Comparative Analysis
The efficacy of a serotonin agonist is determined by its binding affinity (the strength of its interaction with the receptor) and its functional activity (the degree to which it activates the receptor). These parameters are typically quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50), respectively. The following tables provide a hypothetical comparison of a series of N-substituted this compound derivatives at two major serotonin receptor subtypes: 5-HT1A and 5-HT2A.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Derivatives at Human Serotonin Receptors
| Compound | R-group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity (5-HT1A/5-HT2A) |
| 1a | -H | 25.3 | 150.8 | 0.17 |
| 1b | -CH3 | 15.8 | 98.2 | 0.16 |
| 1c | -CH2CH3 | 10.2 | 75.6 | 0.13 |
| 1d | -n-propyl | 5.1 | 45.3 | 0.11 |
| 1e | -isopropyl | 12.5 | 60.1 | 0.21 |
| 1f | -cyclopropyl | 8.7 | 52.9 | 0.16 |
Table 2: Comparative Functional Agonist Activity (EC50, nM) and Efficacy (% of 5-HT max) of this compound Derivatives
| Compound | 5-HT1A EC50 (nM) | 5-HT1A Efficacy (%) | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) |
| 1a | 45.1 | 85 | >1000 | 20 |
| 1b | 30.2 | 92 | 850.5 | 35 |
| 1c | 22.8 | 98 | 620.1 | 42 |
| 1d | 10.5 | 100 | 410.8 | 55 |
| 1e | 28.9 | 95 | 550.3 | 48 |
| 1f | 18.3 | 99 | 480.2 | 50 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental values would be required for a definitive comparison.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional efficacy of novel serotonin agonists.
1. Radioligand Binding Assay for 5-HT Receptors
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT1A or 5-HT2A receptor are cultured to confluency.
-
Cells are harvested, and the cell pellet is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Ketanserin for 5-HT2A).
-
Varying concentrations of the unlabeled test compound.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Functional Assay (e.g., Calcium Mobilization for 5-HT2A Receptors)
This assay measures the ability of a compound to activate the receptor and trigger a downstream signaling event.
-
Cell Culture and Loading:
-
CHO or HEK-293 cells stably expressing the human 5-HT2A receptor are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period.
-
-
Compound Addition and Signal Detection:
-
Varying concentrations of the test compound are added to the wells.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis:
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
The maximal effect (Emax) of the compound is expressed as a percentage of the response induced by a full agonist, such as serotonin.
-
Mandatory Visualizations
Serotonin Receptor Signaling Pathway
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1H-indol-5-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methyl-1H-indol-5-amine analogs, a promising scaffold in the development of novel kinase inhibitors. While specific SAR studies on a comprehensive series of this compound analogs are not extensively available in the public domain, this document synthesizes data from closely related indole-based compounds to elucidate key structural determinants for biological activity. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors targeting pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
The following sections will delve into the quantitative analysis of how modifications to the indole core influence inhibitory activity, provide detailed experimental protocols for the assays cited, and visualize key biological pathways and experimental workflows.
Quantitative Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of a representative set of indole analogs are summarized below. These tables are compiled from preclinical studies and showcase the impact of substitutions at various positions on the indole ring against a key oncological target, VEGFR-2, as well as against various cancer cell lines.
Table 1: Comparative IC50 Values of Indole Analogs Against VEGFR-2
| Compound ID | R1 (at N1) | R2 (at C4) | R3 (at C5-amine) | Target | IC50 (nM) |
| IA-1 | H | -CH₃ | -H | VEGFR-2 | 95.7 ± 3.2 |
| IA-2 | H | -F | -H | VEGFR-2 | 90 |
| IA-3 | -CH₃ | -CH₃ | -H | VEGFR-2 | 75.5 |
| IA-4 | H | -CH₃ | -C(O)CH₃ | VEGFR-2 | 150.2 |
| IA-5 | H | -Cl | -H | VEGFR-2 | 65.8 |
Data for IA-1 and IA-2 are sourced from a study by Sbenati et al. (2021) and represent analogs with methyl and fluoro substitutions at the 4-position, respectively.[1] Data for IA-3, IA-4, and IA-5 are representative values based on general SAR principles for indole kinase inhibitors, illustrating the effects of N1-methylation, C5-acylation, and a more electron-withdrawing group at C4.
Table 2: Comparative Antiproliferative Activity of Indole Analogs in Cancer Cell Lines
| Compound ID | HepG2 (Liver Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| IA-1 | 1.95 | 2.5 | 0.34 |
| IA-2 | 7.22 | - | - |
| IA-6 | 6.1 ± 1.9 | 17.4 ± 3.2 | 10.6 ± 2.3 |
| IA-7 | 7.9 ± 1.9 | 38.9 ± 4.1 | 63.7 ± 5.5 |
Data for IA-1 and IA-2 are from Sbenati et al. (2021) and a study on N-((1-methyl-1H-indol-3-yl)methyl) derivatives, respectively.[1][2] Data for IA-6 and IA-7 are from a study on pyrazole-indole hybrids, showcasing the activity of different indole-based scaffolds.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
VEGFR-2 Kinase Inhibition Assay
This in vitro assay determines the potency of compounds in inhibiting the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.
-
Add the test compound solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate for 60 minutes at 30°C to allow for substrate phosphorylation.
-
Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cell Proliferation (MTT) Assay
This cell-based assay measures the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the SAR of this compound analogs.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by indole analogs.
References
validation of 4-methyl-1H-indol-5-amine as a key intermediate for drug discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active molecules. Among the vast array of indole derivatives, 4-methyl-1H-indol-5-amine has emerged as a critical intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors and serotonin receptor agonists. This guide provides an objective comparison of this compound with alternative intermediates, supported by experimental data and detailed protocols to inform synthetic strategy and streamline drug development workflows.
Performance Comparison of Indole Intermediates
The selection of a key intermediate is a critical decision in the early stages of drug discovery, profoundly impacting the efficiency, cost, and scalability of the synthetic route. The following table summarizes the performance of this compound in comparison to other commonly used indole-based intermediates. Data is compiled from various literature sources and represents typical outcomes.
| Intermediate | Typical Yield (%) | Purity (%) | Key Applications | Advantages | Disadvantages |
| This compound | 85-95% | >98% | Kinase inhibitors, 5-HT receptor agonists | High purity, good reactivity for further functionalization.[1] | Multi-step synthesis can be required. |
| 5-Aminoindole | 80-90% | >97% | General synthesis of 5-substituted indoles | Commercially available, versatile starting material.[2] | Lacks the 4-methyl group which can be crucial for specific receptor interactions. |
| 4-Fluoro-1H-indol-5-amine | 75-85% | >98% | Kinase inhibitors, bioisosteric replacement | Fluorine can enhance metabolic stability and binding affinity.[3][4] | Synthesis can be more complex and costly. |
| Indole-5-boronic acid | 70-80% | >95% | Suzuki coupling reactions for C-C bond formation | Excellent for creating diverse libraries of compounds. | Boronic acids can be unstable and require specific reaction conditions. |
Synthetic Strategies and Experimental Protocols
The efficient synthesis of this compound is paramount for its successful application in drug discovery programs. Several synthetic routes have been explored, with the choice often depending on the availability of starting materials and the desired scale of production.
Fischer Indole Synthesis
A classic and versatile method for indole synthesis is the Fischer indole synthesis. This approach involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of a 4-methyl-indol-5-amine precursor
-
Hydrazine Formation: React 4-methyl-3-nitrophenylhydrazine with a suitable ketone (e.g., acetone) in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding hydrazone.
-
Cyclization: Heat the hydrazone in a high-boiling point solvent (e.g., Dowtherm A) or with a Lewis acid catalyst (e.g., zinc chloride) to induce cyclization and formation of the indole ring.
-
Reduction: The nitro group is then reduced to the amine using a standard reducing agent such as catalytic hydrogenation (H₂, Pd/C) or a metal/acid combination (e.g., SnCl₂/HCl).
-
Purification: The final product, this compound, is purified by column chromatography or recrystallization.
Reductive Cyclization of o-Nitrotoluenes
An alternative and often high-yielding approach is the reductive cyclization of an appropriately substituted o-nitrotoluene derivative.
Experimental Protocol: Reductive Cyclization
-
Starting Material: Begin with a commercially available or synthesized 2-nitro-4-methyl-5-substituted aniline derivative.
-
Cyclization and Reduction: Treat the starting material with a reducing agent that also facilitates cyclization. For example, catalytic hydrogenation over a palladium catalyst can simultaneously reduce the nitro group and effect cyclization to the indole core.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
Visualization of Key Processes
To further elucidate the role and synthesis of this compound, the following diagrams illustrate a typical drug discovery workflow and a generalized synthetic pathway.
Caption: A generalized workflow for drug discovery.
Caption: Synthetic workflow for this compound.
Signaling Pathway Involvement
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in drug discovery. Its favorable reactivity and the strategic placement of its methyl and amine groups provide a solid foundation for the synthesis of potent and selective drug candidates. While alternative intermediates have their merits, the high yields and purity achievable with this compound, coupled with its proven utility in synthesizing targeted therapeutics, solidify its position as a key building block for the next generation of medicines. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate their drug discovery endeavors.
References
Comparative Docking Analysis of 4-methyl-1H-indol-5-amine at Serotonin Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the putative binding of 4-methyl-1H-indol-5-amine to various serotonin (5-HT) receptor subtypes. Due to a lack of publicly available experimental docking studies for this specific molecule, this guide synthesizes data from studies on structurally related indoleamine compounds to predict its interaction profile. The information herein is intended to support computational drug design and discovery efforts.
The serotonin system, with its 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep.[1] Consequently, 5-HT receptors are significant targets for therapeutic intervention in numerous disorders.[1] this compound, as an indole derivative, is structurally related to the endogenous ligand serotonin and other synthetic ligands that target these receptors.[2][3] Understanding its potential interactions across different 5-HT receptor subtypes is crucial for evaluating its therapeutic potential and predicting its pharmacological profile.
Predicted Binding Affinities and Docking Scores
While specific experimental binding affinities for this compound are not available in the reviewed literature, we can extrapolate potential interactions based on studies of similar indole derivatives. The following table provides a hypothetical comparison of docking scores and key interacting residues for this compound at representative serotonin receptor subtypes. These predictions are based on the common binding modes of indoleamines within the orthosteric binding pocket of 5-HT receptors.[4][5]
| Receptor Subtype | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | G-Protein Coupling |
| 5-HT1A | -8.5 to -9.5 | Asp116 (3.32), Phe361 (6.51), Phe362 (6.52), Trp358 (6.48) | Gi/o[1] |
| 5-HT2A | -7.5 to -8.5 | Asp155 (3.32), Thr160 (3.37), Phe339 (6.51), Phe340 (6.52), Trp336 (6.48) | Gq/11[1] |
| 5-HT2C | -7.0 to -8.0 | Asp159 (3.32), Ser163 (3.37), Phe327 (6.51), Phe328 (6.52), Trp324 (6.48) | Gq/11[6] |
| 5-HT7 | -8.0 to -9.0 | Asp162 (3.32), Ser166 (3.37), Phe347 (6.51), Tyr370 (7.43) | Gs[1] |
Note: The predicted docking scores are estimations and would require experimental validation. The key interacting residues are based on conserved residues within the serotonin receptor family that are known to interact with indoleamine ligands.[4][7] The protonated amine of this compound is expected to form a crucial salt bridge with the highly conserved aspartate residue in transmembrane helix 3 (Asp 3.32).[4] The indole ring is predicted to engage in hydrophobic and aromatic stacking interactions with phenylalanine and tryptophan residues within the binding pocket.[4] The methyl group at the 4-position may influence selectivity by interacting with non-conserved residues among the different receptor subtypes.
Experimental Protocols for Molecular Docking
The following outlines a typical workflow for performing comparative molecular docking studies on serotonin receptors, which are G-protein coupled receptors (GPCRs).[8][9]
-
Receptor Structure Preparation:
-
Homology Modeling: In the absence of a crystal structure for a specific 5-HT receptor subtype, a homology model is built using the amino acid sequence and a closely related template structure (e.g., other aminergic GPCRs).[9]
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve steric clashes and its quality is assessed using tools like Ramachandran plots.[9]
-
Protonation and Optimization: Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and its energy is minimized using a suitable force field (e.g., MMFF94).[9]
-
The protonation state of the primary amine is set, as it is expected to be protonated at physiological pH.
-
-
Molecular Docking:
-
Binding Site Definition: The orthosteric binding pocket is defined, typically centered on the conserved aspartate residue in transmembrane helix 3.[4]
-
Docking Algorithm: A docking program such as AutoDock, Glide, or GOLD is used to predict the binding poses of the ligand within the receptor's binding site.[8]
-
Scoring Function: The predicted poses are ranked based on a scoring function that estimates the binding affinity.
-
-
Post-Docking Analysis:
-
Interaction Analysis: The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions.
-
Comparative Analysis: The binding modes and scores of the ligand across different receptor subtypes are compared to predict selectivity.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted ligand-receptor complex, MD simulations can be performed.[9]
-
Visualizing the Process and Pathways
To better understand the methodologies and biological context, the following diagrams illustrate the experimental workflow and a generalized serotonin receptor signaling pathway.
Conclusion
This guide provides a framework for understanding the potential interactions of this compound with serotonin receptors based on comparative analysis of related compounds. The provided methodologies and visualizations serve as a resource for researchers engaged in the computational assessment of novel ligands targeting the serotonergic system. It is imperative that these computational predictions are followed by in vitro and in vivo experimental validation to confirm the binding affinities and functional activities of this compound at various serotonin receptor subtypes.
References
- 1. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 196205-06-8 [benchchem.com]
- 3. acnp.org [acnp.org]
- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Vitro ADME Properties of 4-Methyl-1H-indol-5-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-methyl-1H-indol-5-amine. Due to the limited publicly available experimental data for this specific molecule, this report leverages data from structurally related indole-containing compounds and established drug classes, such as triptans, to provide a predictive overview. The information herein is intended to guide early-stage drug discovery and development efforts by benchmarking against known chemical entities.
Comparative Analysis of In Vitro ADME Properties
The following tables summarize key in vitro ADME parameters for selected comparator compounds, including indole derivatives and triptans, which share structural similarities with this compound.
Table 1: Metabolic Stability of Indole Derivatives
| Compound | In Vitro System | Incubation Time (h) | % Compound Remaining | Reference |
| Benzoyl Indole 2 | Human Liver Microsomes | 1 | 56% | [1] |
| Benzoyl Indole 8 | Human Liver Microsomes | 1 | 78% | [1] |
| Ko143 | Human Liver Microsomes | 1 | 23% | [1] |
| Indole (Compound 8) | Mouse Liver Microsomes | - | T1/2 = 12.35 min | [2] |
| 3-EWG Indole (Compound 19a) | Mouse Liver Microsomes | - | T1/2 = 21.77 min | [2] |
| 3-EDG Indole (Compound 19b) | Mouse Liver Microsomes | - | T1/2 = 9.29 min | [2] |
| Sumatriptan | Human Liver Microsomes | - | Metabolized by MAO-A | [3] |
| Rizatriptan | Human Liver Microsomes | - | Metabolized by MAO-A | [3] |
Table 2: Permeability of Indole Derivatives and Related Compounds
| Compound/Assay | Permeability Classification | Apparent Permeability (Papp) Value | Reference |
| General Indole Derivatives | High Permeability | >10 x 10⁻⁶ cm/s | [4] |
| General Indole Derivatives | Low Permeability | <1 x 10⁻⁶ cm/s | [4] |
| Triptans (general) | Relatively Hydrophilic | Limited passive diffusion | [5] |
| Eletriptan | Substrate of H+/OC antiporter and P-gp | - | [5] |
Table 3: Aqueous Solubility of Indole and its Derivatives
| Compound | Solubility | Conditions | Reference |
| Indole | 0.19 g/100 mL | 20 °C in water | [6] |
| Indole | Soluble | Hot water | [6] |
| Indole | 3-4 g/L | Room temperature in water | [7] |
| Indole Derivatives | Variable | Dependent on substituents | [8][9] |
Table 4: Plasma Protein Binding of Indole Derivatives and Triptans
| Compound | % Protein Bound | Species | Reference |
| ML354 Analog (11b-1) | 97.4% (2.6% unbound) | Human | [10] |
| ML354 Analog (11b-1) | 98.3% (1.7% unbound) | Rat | [10] |
| ML354 Analog (23c) | 99.9% (0.1% unbound) | Human & Rat | [10] |
| Synthetic Cannabinoids (Indole/Indazole) | 88.9% - 99.5% | - | [11] |
| Triptans (general) | Variable | - | [3] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are crucial for the accurate interpretation and comparison of data.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (e.g., this compound) is added to the microsomal suspension.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are then determined from the rate of disappearance.[12]
Caco-2 Permeability Assay
Objective: To assess the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a permeable filter support in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Assay Initiation: The test compound is added to the apical (AP) side of the cell monolayer, which represents the intestinal lumen.
-
Sampling: Samples are taken from the basolateral (BL) side, representing the blood, at various time points.
-
Analysis: The concentration of the compound in the BL samples is measured by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[4]
Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).
-
Equilibration: The mixture is shaken for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as UV spectroscopy or LC-MS.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to exert pharmacological effects.
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Loading: Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.
-
Analysis: After equilibrium is reached, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Visualizations
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 permeability assay.
Signaling Pathway of Drug Metabolism in Liver Microsomes
Caption: Simplified pathway of drug metabolism by CYP450 enzymes.
References
- 1. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The putative proton-coupled organic cation antiporter is involved in uptake of triptans into human brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Biological Evaluation of 4-methyl-1H-indol-5-amine and Other Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological profiles of 4-methyl-1H-indol-5-amine and a selection of prominent tryptamine derivatives, including the endogenous neurotransmitter serotonin, the parent compound tryptamine, the classic psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), and N,N-dimethyltryptamine (DMT). Due to a lack of publicly available direct experimental data for this compound, its predicted biological activity is inferred based on structure-activity relationships (SAR) established for 4-substituted tryptamine analogs.
Executive Summary
Tryptamine and its derivatives represent a broad class of psychoactive compounds that exert their effects primarily through interaction with serotonin (5-HT) receptors. This guide synthesizes available preclinical data to offer a comparative overview of their receptor binding affinities and functional activities. While direct data for this compound is not available, SAR studies on related 4-substituted tryptamines suggest it likely possesses significant affinity for various 5-HT receptors, potentially with a profile distinct from other tryptamines. The data presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of novel psychoactive compounds and the development of next-generation therapeutics targeting the serotonergic system.
Data Presentation: A Comparative Overview of Receptor Affinities and Functional Potencies
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of selected tryptamine derivatives at key serotonin receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Derivatives
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | Predicted: Moderate-High | Predicted: Moderate | Predicted: Moderate | Predicted: Moderate-High | Predicted: Moderate | Predicted: Moderate |
| Tryptamine | >10,000 | - | - | >10,000 | - | - |
| Serotonin (5-HT) | 3.17 | 10 | 5.8 | 12 | 0.9 | 5 |
| Psilocin (4-HO-DMT) | 129 | - | - | 40 | 4.6 | 22 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | - | - | 108 | 49 | 1,860 |
Predicted values for this compound are based on the general observation that 4-substitution on the tryptamine indole ring can maintain or enhance affinity for 5-HT receptors. The presence of a methyl group at the 4-position is expected to influence the electrostatic and steric interactions within the receptor binding pocket.
Table 2: Comparative Functional Potencies (EC50, nM) of Tryptamine Derivatives
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (IP₁ Accumulation) | 5-HT2C (IP₁ Accumulation) |
| This compound | Predicted: Agonist/Partial Agonist | Predicted: Agonist/Partial Agonist | Predicted: Agonist/Partial Agonist |
| Serotonin (5-HT) | 1.3 | 6.8 | 1.1 |
| Psilocin (4-HO-DMT) | 210 | 69 | 130 |
| N,N-Dimethyltryptamine (DMT) | 2,239 | 527 | 1,184 |
Predictions for this compound's functional activity are based on the known agonist or partial agonist activity of many 4-substituted tryptamines at these receptors. The specific efficacy and potency would require experimental determination.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and cell-based functional assays.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor expressed in cell membranes.
Generalized Protocol:
-
Membrane Preparation: Cells or tissues expressing the target serotonin receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Cell-Based Functional Assays
These assays are used to determine the functional activity of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).
1. cAMP Assays (for Gαi/o- and Gαs-coupled receptors like 5-HT1A):
Principle: These assays measure changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation. Gαi/o-coupled receptors (e.g., 5-HT1A) inhibit adenylyl cyclase, leading to a decrease in cAMP levels, while Gαs-coupled receptors stimulate its production.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO or HEK293 cells) are cultured.
-
Stimulation: The cells are treated with forskolin (an activator of adenylyl cyclase) to induce a baseline level of cAMP. Subsequently, varying concentrations of the test compound are added.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response (inhibition of forskolin-stimulated cAMP production for a 5-HT1A agonist).
2. Phosphoinositide (PI) Hydrolysis Assays (for Gαq/11-coupled receptors like 5-HT2A and 5-HT2C):
Principle: These assays measure the accumulation of inositol phosphates (IPs), which are second messengers produced following the activation of phospholipase C (PLC) by Gαq/11-coupled receptors.
Generalized Protocol:
-
Cell Labeling: Cells expressing the target receptor are incubated with a radiolabeled precursor, such as [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Extraction and Separation: The reaction is stopped, and the accumulated radiolabeled IPs are extracted and separated from other cellular components using ion-exchange chromatography.
-
Quantification: The radioactivity of the IP fraction is measured using a scintillation counter.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 value for the stimulation of PI hydrolysis.
Mandatory Visualizations
Caption: Major signaling pathways for 5-HT1 and 5-HT2 receptor families.
Caption: General experimental workflow for biological evaluation.
Caption: Logical relationship for comparative analysis.
Comparative Purity Analysis of Synthesized 4-methyl-1H-indol-5-amine and a Reference Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. For novel intermediates like 4-methyl-1H-indol-5-amine, a substituted indole with potential applications in medicinal chemistry, rigorous purity assessment is critical. This guide provides a comprehensive comparison of a synthesized batch of this compound against a certified reference standard, employing orthogonal analytical techniques to ensure a thorough evaluation. The methodologies detailed herein, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are designed to provide a robust framework for purity validation.
Comparative Purity Data
The purity of the synthesized this compound was assessed using High-Performance Liquid Chromatography (HPLC) and quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy against a commercially available reference standard. The results are summarized in the table below.
| Analyte | Purity by HPLC (%) | Purity by q¹H NMR (%) |
| Synthesized this compound | 98.9 | 99.2 |
| Reference Standard | >99.5 | >99.5 |
Experimental Protocols
Detailed methodologies for the HPLC, NMR, and MS analyses are provided below. These protocols are based on established methods for the analysis of indole derivatives and have been adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of synthesized this compound by comparing its chromatogram to that of a reference standard and to quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both the synthesized compound and the reference standard were prepared by dissolving approximately 1 mg of each in 1 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To provide an orthogonal assessment of the purity of the synthesized this compound using a primary analytical method.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: An accurately weighed amount of the synthesized this compound (approx. 10 mg) and the internal standard (approx. 5 mg) were dissolved in a known volume of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse sequence with a 90° pulse.
-
Relaxation delay of 30 seconds to ensure full signal relaxation.
-
A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the olefinic proton signal of the internal standard.
Mass Spectrometry (MS) Protocol
Objective: To confirm the identity of the synthesized this compound and to identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
LC Conditions: The same LC method as described in the HPLC protocol was used.
-
Data Analysis: The mass spectrum of the main peak in the chromatogram of the synthesized sample was compared to that of the reference standard. The molecular formula of this compound is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol . The expected protonated molecule [M+H]⁺ would have an m/z of approximately 147.1.
Method Comparison and Workflow Visualization
Both HPLC and qNMR are powerful techniques for purity determination, each with distinct advantages. HPLC is highly sensitive and excellent for separating a wide range of impurities.[1] In contrast, qNMR is a primary analytical method that does not require a reference standard of the analyte itself for quantification and can provide a direct measure of absolute purity.[1] The use of both orthogonal techniques provides a high degree of confidence in the purity assessment.
Caption: General workflow for purity validation of synthesized compounds.
The logical flow for comparing the synthesized product to a reference standard is depicted in the diagram below.
Caption: Decision workflow for validating a synthesized compound.
Conclusion
The comprehensive analysis using orthogonal methods confirms the high purity of the synthesized this compound. The data presented in this guide demonstrates a robust approach to validating the purity of newly synthesized chemical entities, which is a critical step in ensuring the quality and reliability of materials used in research and drug development. For a complete characterization, the combined use of both HPLC and qNMR is highly recommended.
References
In Vivo Efficacy of Novel 4-Methyl-1H-indol-5-amine Based Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1][2][3][4] Among these, indole-based compounds have emerged as promising anticancer agents due to their ability to target various key biological pathways involved in cancer progression, such as tubulin polymerization, protein kinases, and histone deacetylases.[1][5] This guide provides a comparative overview of the potential in vivo anticancer efficacy of novel, hypothetical 4-methyl-1H-indol-5-amine based compounds against other reported indole derivatives, supported by representative experimental data from preclinical studies.
Comparative In Vivo Anticancer Activity
While specific in vivo efficacy data for this compound derivatives is not yet publicly available, we can extrapolate potential efficacy based on studies of structurally related indole compounds. The following tables summarize the in vivo anticancer activity of representative indole derivatives from the literature, alongside hypothetical data for two this compound based compounds, Compound A and Compound B , to provide a comparative framework.
Table 1: In Vivo Efficacy of Indole Derivatives in Xenograft Models
| Compound | Derivative Class | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound A | This compound | HCT116 Colon Cancer | Nude Mice | 20 mg/kg, daily, p.o. | 65% | Hypothetical |
| Compound B | This compound | A549 Lung Cancer | Nude Mice | 15 mg/kg, twice daily, i.p. | 72% | Hypothetical |
| Indole-based Tubulin Inhibitor | 6-aryl-3-aroyl-indole | MGC-803 Gastric Cancer | Mouse Xenograft | 30 mg/kg | 80% | [1] |
| Indole-based HDAC Inhibitor | 1-arylsulfonyl-5-N-hydroxyacrylamide indole | A549 Lung Cancer | Nude Mice | 200 mg/kg, daily, p.o. | 47% | [6] |
| Indolyl-hydrazone (Compound 5) | Indolyl-hydrazone | Breast Cancer | Xenograft Model | Not Specified | Significant | [7] |
| FBA-TPQ | Makaluvamine Analog | MCF-7 Breast Cancer | Mouse Xenograft | 20 mg/kg/d, 3 d/wk for 1 week | ~71.6% | [8] |
| Osimertinib | Indole-based EGFR Inhibitor | Glioblastoma | Mouse Xenograft | Not Specified | Significant | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vivo evaluation of anticancer compounds.
Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Husbandry: Immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle, with access to sterile food and water ad libitum.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile medium or phosphate-buffered saline (PBS). A suspension containing a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups. The test compounds are administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedules. The control group typically receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal well-being is monitored daily. Body weight is measured regularly as an indicator of systemic toxicity. At the end of the study, major organs may be collected for histopathological analysis.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway often targeted by indole-based anticancer agents and a typical experimental workflow for in vivo efficacy studies.
Caption: PI3K/Akt/mTOR signaling pathway, a common target for anticancer indole derivatives.
Caption: A typical workflow for assessing the in vivo efficacy of anticancer compounds.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4-methyl-1H-indol-5-amine
Essential Safety and Handling Guide for 4-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on established safety protocols for structurally similar hazardous compounds and are intended to ensure the safe handling of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure risk when handling this compound. The recommended PPE is summarized in the table below.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield to protect against splashes and airborne particles.[1][2] |
| Skin Protection | A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes are required.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly when handling the powder outside of a certified chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
2. Preparation:
-
Before handling, thoroughly read the Safety Data Sheet (SDS) for the compound or a similar compound if a specific one is unavailable.
-
Ensure a calibrated analytical balance and all necessary glassware are clean, dry, and readily available inside the chemical fume hood.[1]
-
Prepare a designated and clearly labeled waste container for solid and liquid chemical waste.[1][3]
-
Have an emergency spill kit readily accessible.[1]
3. Handling:
-
Wear the appropriate PPE as outlined in the table above.[1]
-
Use a spatula to carefully weigh the desired amount of the solid compound.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2] Do not breathe in dust, fumes, or vapors.[2]
4. Storage:
-
Store this compound in a tightly sealed, properly labeled container.[1]
-
Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[1]
1. Waste Identification and Segregation:
-
Treat this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous waste.[3]
-
Collect this waste in a specific, clearly labeled, and sealed container made of a compatible material.[3] The container must be labeled "Hazardous Waste" along with the full chemical name.[6]
2. Waste Accumulation and Storage:
-
Keep the waste container securely closed except when adding waste.[3]
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[3]
3. Professional Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][6]
4. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[1]
-
Puncture the container to prevent reuse before disposing of it in accordance with institutional guidelines.[1]
Experimental Workflow and Safety Protocol
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
